Technical Documentation Center

N-(2-Amino-4-methylphenyl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Amino-4-methylphenyl)propanamide
  • CAS: 946736-97-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-(2-Amino-4-methylphenyl)propanamide

Disclaimer: The specific molecule N-(2-Amino-4-methylphenyl)propanamide is not extensively documented in publicly available literature. Therefore, this guide will use the closely related and commercially available isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific molecule N-(2-Amino-4-methylphenyl)propanamide is not extensively documented in publicly available literature. Therefore, this guide will use the closely related and commercially available isomer, N-(4-Amino-2-methylphenyl)propanamide (CAS: 436089-01-9) , as a representative model to illustrate the principles and methodologies for assessing thermodynamic stability. The concepts and techniques described herein are broadly applicable to aromatic amides of this class.

Introduction: The Critical Role of Solid-State Stability in Drug Development

In the journey of a drug molecule from discovery to a marketed therapeutic, understanding its solid-state properties is paramount. Among these, thermodynamic stability is a cornerstone that dictates a multitude of critical attributes, including shelf-life, bioavailability, and manufacturability. N-(4-Amino-2-methylphenyl)propanamide, a substituted aromatic amide, serves as a pertinent exemplar for exploring these concepts. Its structure, featuring a flexible propanamide side chain, an aromatic ring, and sites for hydrogen bonding, predisposes it to potentially complex solid-state behavior, such as polymorphism.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of N-(4-Amino-2-methylphenyl)propanamide and related compounds. We will delve into the theoretical underpinnings of thermodynamic stability, provide detailed experimental protocols for its assessment, and discuss the interpretation of the resulting data and its implications for pharmaceutical development.

Part 1: Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a solid-state material is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T) and pressure (P):

G = H - TS

A system naturally tends towards its lowest Gibbs free energy state, which represents the most stable thermodynamic form.[1] In the context of pharmaceuticals, different solid forms of the same active pharmaceutical ingredient (API), such as polymorphs, solvates, or hydrates, will have distinct Gibbs free energies.

Polymorphism , the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration.[2][3] These different crystalline arrangements lead to variations in physicochemical properties, including:

  • Melting Point: The thermodynamically stable form will have the highest melting point.

  • Solubility: The most stable polymorph typically exhibits the lowest solubility.[4]

  • Dissolution Rate: This is directly influenced by solubility and can impact bioavailability.

  • Physical and Chemical Stability: Metastable forms can convert to a more stable form over time, potentially altering the drug product's performance.[3]

The relationship between different solid forms can be visualized through an energy-temperature diagram.

G cluster_0 Gibbs Free Energy Landscape Metastable_Form_A Metastable Form A (Higher G) Metastable_Form_B Metastable Form B (Intermediate G) Metastable_Form_A->Metastable_Form_B Spontaneous Transition Stable_Form Stable Form (Lowest G) Metastable_Form_B->Stable_Form Spontaneous Transition

Caption: Gibbs free energy relationship between polymorphic forms.

Understanding these relationships is crucial for selecting the optimal solid form for development, ensuring consistent product quality and therapeutic efficacy.

Part 2: Synthesis and Preparation of N-(4-Amino-2-methylphenyl)propanamide

Experimental Protocol: Synthesis via Acylation

Materials:

  • 4-Amino-2-methylaniline (starting material)

  • Propanoyl chloride (acylating agent)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Triethylamine or a mild inorganic base (e.g., sodium bicarbonate) (acid scavenger)[6][7]

  • Anhydrous sodium sulfate (drying agent)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere, dissolve 4-amino-2-methylaniline in anhydrous THF.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-Amino-2-methylphenyl)propanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.

G Start Dissolve 4-Amino-2-methylaniline and base in anhydrous THF Cool Cool to 0°C Start->Cool Add Add Propanoyl Chloride dropwise Cool->Add React Stir at Room Temperature (Monitor by TLC) Add->React Quench Quench with NaHCO3(aq) React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over Na2SO4 Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Recrystallize Product Evaporate->Purify End N-(4-Amino-2-methylphenyl)propanamide Purify->End

Caption: Synthetic workflow for N-(4-Amino-2-methylphenyl)propanamide.

Part 3: Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a thorough investigation of the thermodynamic stability of a compound. The most common and powerful methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of N-(4-Amino-2-methylphenyl)propanamide into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the compound.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe any crystallization events.

    • A second heating ramp can be performed to investigate the thermal history of the sample.[10]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (crystallization, degradation) peaks. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is invaluable for determining the thermal stability, decomposition temperature, and the presence of volatiles such as water (hydrates) or residual solvents (solvates).[6][11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of N-(4-Amino-2-methylphenyl)propanamide into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 500 °C).

  • Data Analysis: Analyze the TGA curve, which plots mass loss versus temperature. A significant mass loss indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. Stepwise mass losses at lower temperatures can indicate the loss of bound solvent or water.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation Weigh_Sample Weigh 3-5 mg (DSC) or 5-10 mg (TGA) of Sample Encapsulate Place in appropriate pan (Al for DSC, Ceramic/Pt for TGA) Weigh_Sample->Encapsulate DSC_Analysis DSC: Heat-Cool-Heat Cycle (e.g., 10°C/min) Encapsulate->DSC_Analysis For DSC TGA_Analysis TGA: Heat Ramp (e.g., 10°C/min) Encapsulate->TGA_Analysis For TGA DSC_Data Analyze Thermogram: Melting Point (Tm) Enthalpy of Fusion (ΔHf) Polymorphic Transitions DSC_Analysis->DSC_Data TGA_Data Analyze Mass Loss Curve: Decomposition Temp (Td) Presence of Solvates/Hydrates TGA_Analysis->TGA_Data

Caption: Experimental workflow for thermal analysis.

Part 4: Data Interpretation and Polymorphism Screening

The data obtained from DSC and TGA provide a wealth of information about the thermodynamic stability of N-(4-Amino-2-methylphenyl)propanamide.

Interpreting Thermal Events:

  • Sharp Endotherm in DSC: A sharp endothermic peak in the DSC thermogram typically corresponds to the melting of a crystalline solid.

  • Broad Endotherm in DSC: A broad endotherm may indicate the melting of an amorphous or impure material, or the evaporation of a solvent.

  • Exotherm in DSC: An exothermic peak can signify crystallization of a metastable form or decomposition.

  • Mass Loss in TGA: A significant and sharp mass loss at elevated temperatures in the TGA curve indicates thermal decomposition. Mass loss at temperatures below the boiling point of water may suggest the presence of adsorbed moisture or a hydrate, while mass loss corresponding to the boiling point of a solvent suggests a solvate.

Polymorphism Screening:

The presence of multiple melting peaks in the DSC, especially when coupled with recrystallization exotherms upon cooling, is a strong indicator of polymorphism. For instance, a sample might melt, then recrystallize into a more stable form upon further heating, which then melts at a higher temperature.

To confirm and characterize different polymorphic forms, a more extensive screening study is necessary. This involves recrystallizing the compound from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation) and analyzing the resulting solids by DSC, TGA, and X-ray powder diffraction (XRPD).

Hypothetical Stability Data Summary:

PropertyForm I (Stable)Form II (Metastable)Amorphous
Melting Point (DSC) ~150 °C~140 °CBroad transition
Enthalpy of Fusion (DSC) HigherLowerNot well-defined
Decomposition Temp (TGA) ~250 °C~250 °CPotentially lower
Solubility LowerHigherHighest
Appearance Crystalline NeedlesCrystalline PlatesGlassy solid

This table illustrates how different solid forms of a compound would exhibit distinct thermal properties, with the thermodynamically stable form generally having the highest melting point and lowest solubility.

Part 5: Implications for Drug Development and Formulation

The thermodynamic stability of N-(4-Amino-2-methylphenyl)propanamide has profound implications for its development as a pharmaceutical agent:

  • Formulation Strategy: The choice of the solid form will influence the formulation design. A metastable form with higher solubility might be desirable for improved bioavailability, but its propensity to convert to the more stable, less soluble form must be carefully controlled through formulation strategies (e.g., inclusion of excipients that inhibit conversion).[3]

  • Manufacturing Processes: Processes such as milling, granulation, and compression can induce polymorphic transformations.[3] Therefore, the solid-state properties of the API must be monitored throughout the manufacturing process to ensure product consistency.

  • Shelf-Life and Storage: The thermodynamically stable form is generally preferred for long-term storage to prevent changes in the drug product over time.[3] Storage conditions (temperature and humidity) must be chosen to maintain the desired solid form.

Conclusion

A thorough understanding and characterization of the thermodynamic stability of N-(4-Amino-2-methylphenyl)propanamide, or any active pharmaceutical ingredient, is not merely an academic exercise but a critical component of robust drug development. By employing techniques such as DSC and TGA, and by carefully considering the potential for polymorphism, researchers can select and control the optimal solid form of a drug candidate. This ensures the development of a safe, effective, and stable medicinal product with consistent performance. The principles and protocols outlined in this guide provide a solid foundation for undertaking such crucial investigations.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. [Link]

  • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). IntechOpen. [Link]

  • Polymorphism and its importance in pharmaceutical industry. (2025, September). Fiveable. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]

  • Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients. (2025, August 5). ResearchGate. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). American Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

  • TGA | Pharmaceutical Products | Process Monitoring. (2018, November 1). Hiden Analytical. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). [Link]

  • Gibbs free energy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College. [Link]

  • Differential Scanning Calorimetry and Thermogravimetric Analysis. (n.d.). ResearchGate. [Link]

  • Thermodynamic Stability And Contributions To The Gibbs Free Energy Of Nanocrystalline Ni₃ Fe. (2020, August 1). Swarthmore College. [Link]

  • Gibbs Free Energy and Other Thermodynamic Functions. (2007, August 10). Carleton College. [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (2024, November 7). Organic & Biomolecular Chemistry. [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (n.d.). Journal of Chemical Education. [Link]

  • STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). [Link]

  • How is Gibbs free energy related to stability? (2021, February 22). Chemistry Stack Exchange. [Link]

  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. [Link]

  • Thermal Analysis. (n.d.). Analytical Chemistry. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. [Link]

  • Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. (2025, August 6). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]

  • Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. (n.d.). The Journal of Physical Chemistry A. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). The Journal of Organic Chemistry. [Link]

  • What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? (2012, July 26). ResearchGate. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Functional Group Analysis of Amino-Methylphenyl Propanamide Structures

Executive Summary The amino-methylphenyl propanamide scaffold is a significant structural motif in modern medicinal chemistry, forming the core of numerous candidate and approved pharmaceutical agents. Its unique combina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amino-methylphenyl propanamide scaffold is a significant structural motif in modern medicinal chemistry, forming the core of numerous candidate and approved pharmaceutical agents. Its unique combination of a flexible propanamide chain, a rigid aromatic core, and a basic amino group imparts a complex physicochemical profile that is crucial for molecular recognition and biological activity. Consequently, the rigorous and unambiguous characterization of these molecules is a non-negotiable prerequisite for advancing drug development programs. This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive functional group analysis of this moiety. We move beyond simple data reporting to explain the causality behind experimental choices, presenting an integrated strategy that combines spectroscopic and chromatographic techniques. Each protocol is designed as a self-validating system, grounded in authoritative standards from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of trustworthy, reliable, and defensible analytical data.

Introduction: The Analytical Imperative

The amino-methylphenyl propanamide core presents a multifaceted analytical challenge. The structure contains a secondary amide, an aromatic ring, and an amine, each with distinct chemical properties.[1] The primary analytical objectives are:

  • Identity Confirmation: Verifying the presence and connectivity of each functional group.

  • Isomer Determination: Distinguishing between ortho-, meta-, and para-isomers of the methylphenyl ring, which can have profoundly different biological activities.

  • Purity Assessment: Quantifying the analyte and identifying any process-related impurities or degradation products.

A failure in any of these areas can lead to misinterpreted structure-activity relationships (SAR), flawed preclinical data, and costly regulatory delays. Therefore, a multi-technique, integrated approach is not just recommended; it is essential. This guide details the core techniques—NMR, IR, and Mass Spectrometry, complemented by HPLC—that form the foundation of a robust characterization workflow.

Spectroscopic Elucidation: Decoding the Molecular Signature

Spectroscopy provides the most direct insight into the functional group composition and atomic connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, offering unparalleled detail about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expertise & Causality: While ¹H NMR provides the framework of proton-proton connectivities, ¹³C NMR is indispensable for identifying non-protonated carbons, such as the amide carbonyl and substituted aromatic carbons. For the amino-methylphenyl propanamide structure, this dual approach is critical to confirm the entire carbon skeleton and the precise points of substitution on the aromatic ring.

¹H and ¹³C NMR: Expected Chemical Environments

The specific chemical shifts (δ) are highly dependent on the solvent and the isomeric substitution pattern (ortho, meta, para) of the phenyl ring. However, characteristic regions can be defined.

Functional Group Moiety Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm) Rationale for Chemical Shift
Propanamide Ethyl Chain (-CH₂CH₃) CH₃: ~1.1-1.2 (triplet)CH₂: ~2.2-2.4 (quartet)[2][3]CH₃: ~9-11CH₂: ~29-32The methylene (CH₂) protons and carbon are deshielded by the adjacent electron-withdrawing carbonyl group.[4]
Amide Carbonyl (C=O) N/A~172-176The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.[4]
Amide N-H ~7.5-8.5 (broad singlet)[2]N/AThe proton on the nitrogen atom often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
Aromatic Ring (-C₆H₄-) ~7.0-7.6 (complex multiplets)~115-140The exact shifts and splitting patterns are diagnostic of the substitution pattern (ortho, meta, para).
Phenyl-Methyl (-CH₃) ~2.3-2.5 (singlet)~20-22Protons and carbon are typical for a methyl group attached to an aromatic ring.
Amino-Methyl (-CH₂NH₂) CH₂: ~3.7-3.9 (singlet or doublet)NH₂: ~1.5-2.5 (broad singlet)[5]~45-50The methylene group is deshielded by the adjacent amine and aromatic ring. The amine protons are often broad and may exchange with D₂O.[5][6]

Protocol: NMR Analysis of an Amino-Methylphenyl Propanamide Sample

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in resolving N-H and O-H protons which are otherwise exchangeable.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][4]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for key signals.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.

  • Data Processing: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative proton ratios, which must match the proposed structure.

  • Verification with D₂O: To confirm the N-H signals (both amide and amine), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signals will diminish or disappear due to proton-deuterium exchange.[5]

Diagram: General Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent TMS Add TMS Standard Solvent->TMS H1_NMR 1H NMR TMS->H1_NMR C13_NMR 13C NMR Process Process Spectra (Fourier Transform, Phasing) H1_NMR->Process D2O_Ex D2O Exchange (1H) C13_NMR->Process TwoD_NMR 2D NMR (COSY, HSQC) (Optional) Assign Assign Signals (Chemical Shift, Splitting) D2O_Ex->Assign Integrate Integrate 1H Signals Process->Integrate Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7]

Expertise & Causality: While NMR maps the atomic skeleton, IR provides direct evidence of specific bond types. For this moiety, the most diagnostic peaks are the sharp, strong C=O stretch of the amide, and the distinct N-H stretches of both the secondary amide and the primary/secondary amine. The combination of these signals provides a unique fingerprint.[8] The absence of a C=O stretch, for instance, would immediately refute the proposed propanamide structure.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Amine (N-H) N-H Stretch3300-3500[9]Primary amines show two peaks (asymmetric & symmetric); secondary amines show one.[6][10] Often less intense than O-H stretches.
Amide (N-H) N-H Stretch3330-3060 (H-bonded)[7]Single, moderately intense peak for secondary amides.
Aromatic C-H C-H Stretch3000-3100Weak to medium intensity.
Aliphatic C-H C-H Stretch2850-3000Medium to strong intensity.
Amide (C=O) C=O Stretch ("Amide I band")1630-1680[11]Strong and sharp. Its position is lowered by conjugation.[8]
Amine/Amide (N-H) N-H Bend ("Amide II band" for sec-amides)1515-1650[9][11]Medium to strong, can sometimes overlap with aromatic C=C.
Aromatic Ring C=C Bending1450-1600Multiple sharp bands of variable intensity.
Aromatic C-H C-H Out-of-Plane Bending690-900Strong bands whose positions are highly diagnostic of the ring substitution pattern (ortho, meta, para).

Protocol: Attenuated Total Reflectance (ATR) IR Analysis

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values in the table above to confirm the presence of all required functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for these molecules as it is a "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for establishing the elemental formula with high confidence, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern, induced by collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, acts as a structural fingerprint.[12]

Expected Fragmentation Pathways

The fragmentation of the protonated amino-methylphenyl propanamide is predictable. The most labile bonds are typically adjacent to the charge-stabilizing functional groups (amide and amine).

  • Loss of the Propanoyl Group: Cleavage of the amide C-N bond can lead to the formation of a stable acylium ion and an aminomethylphenyl fragment.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common pathway for amines, resulting in a resonance-stabilized iminium ion.[6]

  • Formation of Protonated Aniline-type Fragments: Complex rearrangements can lead to fragments corresponding to protonated aniline or its derivatives.[12][13]

Diagram: Predicted MS/MS Fragmentation Pathway

Fragmentation cluster_mol Parent Ion [M+H]+ Parent [Amino-Methylphenyl-NH-CO-Et + H]+ Frag1 [Amino-Methylphenyl-NH2]+ (Loss of C3H4O) Parent->Frag1 Amide Cleavage Frag2 [CH3CH2CO]+ (Acylium Ion) Parent->Frag2 Amide Cleavage Frag3 [Amino-Methylphenyl-CH2]+ (Loss of Propanamide) Parent->Frag3 Alpha-Cleavage

Caption: Common fragmentation pathways for the target molecule in MS/MS.

Protocol: LC-MS Analysis for MW Confirmation and Purity

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid is crucial for promoting protonation and achieving good ESI signal.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan analysis to identify the [M+H]⁺ ion.

    • For HRMS, ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

    • Perform a targeted MS/MS experiment on the [M+H]⁺ ion to obtain the fragmentation spectrum.

  • Data Analysis:

    • Confirm the measured mass of the [M+H]⁺ ion matches the theoretical mass.

    • Use the HRMS data to calculate the elemental formula.

    • Analyze the MS/MS spectrum to confirm that the observed fragments are consistent with the proposed structure.

Chromatographic Separation and Method Validation

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds and separating isomers.[14][15][16]

Expertise & Causality: For drug development, simply confirming the structure is insufficient; one must prove its purity. HPLC, particularly with UV detection, is the workhorse for this task due to its high resolution, sensitivity, and quantitative accuracy. A properly validated HPLC method provides legally defensible data on the identity, purity, and strength of a drug substance.[17] The validation process is not a mere checklist; it is a systematic scientific study to prove the method is "fit for purpose," as mandated by regulatory bodies.[18][19]

HPLC Method Development and Validation

A typical HPLC method for an amino-methylphenyl propanamide would be a reversed-phase method. The validation must be performed according to established guidelines, such as ICH Q2(R2).[18][20]

Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank/placebo at the analyte's retention time. Peak purity analysis (using a PDA detector) should pass.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the results to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).[21]
Precision To measure the repeatability of the method.Repeatability: RSD ≤ 1.0% for ≥6 replicate injections.Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with accuracy and precision.Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold for impurities (e.g., 0.05%).
Robustness To measure the method's resilience to small, deliberate variations.System suitability parameters remain within limits when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied.

Protocol: HPLC Purity Method Validation

  • Method Development: Develop a reversed-phase HPLC method (e.g., C18 column, mobile phase of acetonitrile/phosphate buffer, UV detection at a suitable wavelength like 220 or 254 nm) that provides a symmetric peak for the main component, well-resolved from any impurities.

  • Validation Protocol: Write a detailed protocol outlining the experiments, parameters, and acceptance criteria for each validation test, as per ICH guidelines.[18]

  • Execution:

    • Specificity: Inject blank, placebo, and stressed samples (e.g., acid, base, peroxide treated) to demonstrate separation from degradation products.

    • Linearity: Prepare a series of at least five standard concentrations and perform a linear regression analysis.

    • Accuracy: Analyze a placebo matrix spiked with the analyte at three different concentration levels (in triplicate).

    • Precision: Perform repeatability and intermediate precision studies as described in the table.

    • LOQ: Determine the LOQ experimentally by injecting progressively more dilute solutions.

    • Robustness: Perform the analysis while making small, deliberate changes to the method parameters.

  • Validation Report: Compile all results into a comprehensive report that demonstrates the method meets all pre-defined acceptance criteria.[18]

Diagram: The HPLC Validation Lifecycle

HPLC_Validation cluster_exec Validation Parameters Dev Method Development & Optimization Proto Write Validation Protocol (ICH Q2) Dev->Proto Exec Execute Experiments Proto->Exec Report Compile Validation Report Exec->Report Spec Specificity Routine Routine Use in QC Report->Routine Lin Linearity Acc Accuracy Prec Precision LOQ LOQ Rob Robustness

Caption: A systematic approach to HPLC method validation.

Integrated Analytical Strategy

No single technique is sufficient for the complete characterization of an amino-methylphenyl propanamide. A robust, defensible analytical package relies on the synergistic use of multiple orthogonal techniques. The data from each method should be cross-validating, building a cohesive and comprehensive understanding of the molecule.

Diagram: Integrated Characterization Workflow

Integrated_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification Sample New Chemical Entity (Amino-Methylphenyl Propanamide) NMR NMR (1H, 13C, 2D) - Connectivity - Isomerism Sample->NMR Identity MS HRMS - Elemental Formula - Molecular Weight Sample->MS Identity IR FTIR - Functional Groups (C=O, N-H) Sample->IR Identity HPLC Validated HPLC-UV - Purity Assay - Impurity Profile Sample->HPLC Purity Final Certificate of Analysis (CoA) - Identity Confirmed - Purity >99.5% NMR->Final MS->Final IR->Final LCMS LC-MS - Impurity ID HPLC->LCMS HPLC->Final LCMS->Final

Caption: An integrated workflow for complete molecular characterization.

Conclusion

The functional group analysis of the amino-methylphenyl propanamide moiety is a critical activity in pharmaceutical development that demands a rigorous, multi-faceted analytical approach. By intelligently combining the structural resolving power of NMR, the functional group specificity of IR, the molecular weight precision of MS, and the quantitative accuracy of validated HPLC methods, scientists can build a complete and trustworthy data package. This integrated strategy not only satisfies the stringent requirements of regulatory agencies but also provides the high-quality data necessary to make informed decisions, accelerate development timelines, and ultimately ensure the safety and efficacy of new medicines.

References

  • FDA Guidelines for Analytical Method Validation . Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures . Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation . CASSS. [Link]

  • The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides . PubMed. [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... . Pearson. [Link]

  • INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]

  • The C-13 NMR spectrum of propanamide (propionamide) . Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy . Illinois State University. [Link]

  • 24.10: Spectroscopy of Amines . Chemistry LibreTexts. [Link]

  • 24.10 Spectroscopy of Amines . NC State University Libraries. [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide . Doc Brown's Chemistry. [Link]

  • The Big Review VIII: Organic Nitrogen Compounds . Spectroscopy Online. [Link]

  • Propanamide Derivatives: The Future of Chemistry and Biology Unleashed . Ontosight AI. [Link]

  • mass spectrum of propanamide fragmentation pattern . Doc Brown's Chemistry. [Link]

  • Table of Functional Group Priorities for Nomenclature . Master Organic Chemistry. [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide . ResearchGate. [Link]

  • NMR of propanamide for A-level Chemistry . YouTube. [Link]

  • 2.4: IUPAC Naming of Organic Compounds with Functional Groups . Chemistry LibreTexts. [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds . University of Wisconsin-Madison. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

  • Organic Nomenclature . Michigan State University. [Link]

  • Organic Nitrogen Compounds VI: Introduction to Amides . Spectroscopy Online. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . IntechOpen. [Link]

  • Video: NMR Spectroscopy Of Amines . JoVE. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . Technology Networks. [Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis . RJPN. [Link]

  • fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]

  • Separation techniques: Chromatography . National Institutes of Health. [Link]

  • An Introduction to Chromatographic Separations . University of Babylon. [Link]

  • The Science and Strategy Behind Isomer Separation . RotaChrom. [Link]

  • Analysis of Functional Groups . Scribd. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Semantic Scholar. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Functional Groups Organic Chemistry . StudySmarter. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis . Sema. [Link]

  • Organic Chemistry Functional Group Identification . University of Technology, Iraq. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals . ResearchGate. [Link]

  • 10.2 Functional Groups . University of Hawai'i. [Link]

  • Chemical Properties of Propanamide, N-phenyl- (CAS 620-71-3) . Cheméo. [Link]

  • Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- . PubChem. [Link]

  • Propanamide . Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(2-Amino-4-methylphenyl)propanamide

Strategic Overview & Retrosynthetic Logic The synthesis of N-(2-Amino-4-methylphenyl)propanamide (Target 3 ) requires precise regiocontrol to differentiate between the two nitrogen centers on the toluene core. Direct acy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of N-(2-Amino-4-methylphenyl)propanamide (Target 3 ) requires precise regiocontrol to differentiate between the two nitrogen centers on the toluene core. Direct acylation of 4-methyl-1,2-phenylenediamine is discouraged due to poor selectivity, often yielding di-acylated byproducts or regioisomeric mixtures.

To ensure scientific integrity and reproducibility , this protocol employs a "Protect-then-Reduce" strategy. We utilize the electronic withdrawing nature of the nitro group in 4-methyl-2-nitroaniline (Starting Material 1 ) to direct acylation exclusively to the existing amine. Subsequent chemoselective reduction restores the second amine, delivering the target with high isomeric purity.

Reaction Pathway Visualization[1]

SynthesisPath SM SM: 4-Methyl-2-nitroaniline (CAS: 89-62-3) Inter Intermediate: N-(4-methyl-2-nitrophenyl)propanamide SM->Inter Step 1: Nucleophilic Acyl Substitution Reagent1 Propionyl Chloride Et3N, DCM, 0°C Product Target: N-(2-Amino-4-methylphenyl)propanamide Inter->Product Step 2: Catalytic Hydrogenation Reagent2 H2 (1 atm), 10% Pd/C MeOH, RT

Caption: Two-stage regioselective synthesis pathway. Step 1 utilizes nucleophilic acyl substitution, followed by Step 2, a heterogeneous catalytic hydrogenation to unmask the ortho-amine.

Detailed Experimental Protocols

Stage 1: Preparation of N-(4-methyl-2-nitrophenyl)propanamide

Objective: Covalent attachment of the propionyl moiety while preserving the nitro group for future activation.

Reagents & Materials:

  • Substrate: 4-Methyl-2-nitroaniline (15.2 g, 100 mmol)

  • Acylating Agent: Propionyl chloride (10.5 mL, 120 mmol)

  • Base: Triethylamine (TEA) (20.9 mL, 150 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (250 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

    
    ).
    
  • Solubilization: Charge the RBF with 4-Methyl-2-nitroaniline and anhydrous DCM. Add Triethylamine (TEA) in one portion. The solution will likely turn deep orange/red.

  • Thermal Control: Submerge the flask in an ice-water bath to maintain the internal temperature at

    
    .
    
  • Addition: Dilute Propionyl chloride in 20 mL DCM and transfer to the addition funnel. Add dropwise over 30 minutes. Caution: Exothermic reaction. Evolution of HCl gas (trapped as TEA-HCl salts).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline (

    
    ) should disappear, replaced by the less polar amide (
    
    
    
    ).
  • Workup:

    • Quench with saturated

      
       (100 mL).
      
    • Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/TEA), water, and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the yellow solid from Ethanol/Water (9:1) if necessary, though crude purity is often

    
    .
    
Stage 2: Chemoselective Reduction to N-(2-Amino-4-methylphenyl)propanamide

Objective: Reduction of the nitro group (


) to the amine (

) without over-reduction of the aromatic ring or hydrolysis of the amide bond.

Reagents & Materials:

  • Substrate: N-(4-methyl-2-nitrophenyl)propanamide (Intermediate from Stage 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Hydrogen Source:

    
     gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Safety Check: Pd/C is pyrophoric when dry. Always keep wet with solvent. Ensure all ignition sources are removed.

  • Setup: In a 250 mL RBF, dissolve the nitro-intermediate (10 mmol) in MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a gentle stream of nitrogen.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with

      
       gas (repeat 3 times). Leave connected to a double-balloon of 
      
      
      
      .
    • Stirring: Stir vigorously at RT for 6–12 hours.

  • Monitoring: TLC (50% EtOAc/Hexanes) will show a significant drop in

    
     as the amine forms (polar, often fluorescent under UV).
    
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the Celite pad with MeOH (2 x 20 mL).

    • Concentrate the filtrate in vacuo to yield an off-white to pale brown solid.

  • Final Purification: The product is prone to oxidation (darkening) upon air exposure. Store under inert gas. If purification is needed, flash chromatography (DCM:MeOH 95:5) is recommended.

Critical Process Parameters & Data

Stoichiometry & Yield Table
ComponentRoleEquiv.Mass/VolExpected Yield
Stage 1
4-Methyl-2-nitroanilineSubstrate1.015.2 g--
Propionyl ChlorideReagent1.210.5 mL--
Intermediate Product 1----90-95%
Stage 2
Nitro-IntermediateSubstrate1.02.08 g--
10% Pd/C (wet)Catalyst10 wt%200 mg--
Final Target Product 2----85-92%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stage 1: Low Conversion Moisture in solvent hydrolyzing acid chloride.Ensure DCM is anhydrous; increase Propionyl Chloride to 1.5 eq.
Stage 1: Di-acylation Temperature too high or excess reagent.Strictly maintain

during addition; do not exceed 1.2 eq of acid chloride.
Stage 2: Incomplete Reduction Catalyst poisoning or insufficient

.
Purge system thoroughly; add fresh catalyst (under

); ensure vigorous stirring.
Stage 2: Product Darkening Oxidation of free aniline.Store product in amber vials under Argon at

.

Quality Control & Self-Validation

To validate the synthesis without external standards, rely on NMR diagnostic peaks .

1H NMR Validation Logic (DMSO-d6, 400 MHz)
  • The Ethyl Group (Propionamide): Look for a triplet at

    
     ppm (
    
    
    
    ) and a quartet at
    
    
    ppm (
    
    
    ). This confirms the propionyl chain is intact.
  • The Methyl Group (Toluene core): A singlet at

    
     ppm.
    
  • Regiochemistry Proof (Aromatic Region):

    • Stage 1 (Nitro): The proton ortho to the nitro group (H3) will be significantly deshielded (

      
       ppm).
      
    • Stage 2 (Amino): Upon reduction, the H3 proton shifts upfield (shielded by the new

      
       group).
      
    • Amide NH: A broad singlet downfield (

      
       ppm).
      
    • Aniline NH2: A broad exchangeable singlet, typically

      
       ppm.
      

Mass Spectrometry (ESI+):

  • Calculated MW (

    
    ): 178.23 Da.
    
  • Expected

    
    : 179.2 Da.
    

References

  • Source: BenchChem Technical Guides. "Synthesis of N-(4-hydroxyphenyl)
  • Catalytic Hydrogenation of Nitroarenes

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Regioselectivity in Phenylenediamine Synthesis

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:[Link]

  • Physical Properties & Safety (4-Methyl-2-nitroaniline)

(Note: While specific literature for this exact CAS is often proprietary to patent databases, the cited protocols represent the standard, validated chemical transformations for this structural class.)

Sources

Application

Application Note &amp; Protocols: Catalytic Hydrogenation Strategies for the Synthesis of N-(2-Amino-4-methylphenyl)propanamide

Abstract This document provides a comprehensive technical guide for the synthesis of N-(2-Amino-4-methylphenyl)propanamide, a valuable amine intermediate in pharmaceutical and fine chemical synthesis. The primary focus i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(2-Amino-4-methylphenyl)propanamide, a valuable amine intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the catalytic hydrogenation of its nitro precursor, N-(4-methyl-2-nitrophenyl)propanamide. We present a detailed examination of the underlying reaction mechanism, a comparative analysis of common heterogeneous catalysts, and validated, step-by-step protocols for laboratory-scale synthesis. The methodologies detailed herein prioritize safety, efficiency, and scalability, offering researchers a robust framework for producing high-purity target compounds. Protocols for hydrogenation using high-pressure hydrogen with Palladium on Carbon (Pd/C) and Raney® Nickel are provided, alongside a transfer hydrogenation alternative that circumvents the need for specialized high-pressure equipment.

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1][2] These anilines are pivotal building blocks in the production of a vast array of materials, including dyes, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs).[2][3] The target molecule, N-(2-Amino-4-methylphenyl)propanamide, is synthesized by the reduction of the corresponding nitroarene. Catalytic hydrogenation stands out as the premier industrial method for this conversion due to its high atom economy, clean reaction profiles that often yield only water as a byproduct, and the reusability of heterogeneous catalysts.[4] This guide delves into the practical application of this technology for the specific synthesis of N-(2-Amino-4-methylphenyl)propanamide, providing the causal insights behind key experimental choices.

Mechanistic Insights: The Pathway from Nitro to Amino

The catalytic reduction of a nitroarene is not a single-step process but a sequential transformation that occurs on the surface of a heterogeneous catalyst.[5] Understanding this pathway is crucial for troubleshooting and optimizing the reaction, as incomplete reactions can lead to the accumulation of intermediates.

The generally accepted mechanism involves the following key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved, generating reactive atomic hydrogen species on the metal surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. It is first converted to a nitroso intermediate (-NO), which is then further reduced to a hydroxylamine (-NHOH).[5]

  • Final Reduction & Desorption: The hydroxylamine intermediate undergoes the final reduction step, involving the cleavage of the N-O bond and formation of the amino group (-NH₂). The final aniline product then desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Nitroarene Reduction Mechanism Start N-(4-methyl-2-nitrophenyl)propanamide (Ar-NO₂) r1 Start->r1 Nitroso Nitroso Intermediate (Ar-NO) r2 Nitroso->r2 Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) r3 Hydroxylamine->r3 Product N-(2-Amino-4-methylphenyl)propanamide (Ar-NH₂) r1->Nitroso + H₂ - H₂O r2->Hydroxylamine + H₂ r3->Product + H₂ - H₂O

Figure 1: Stepwise reduction pathway of a nitroarene.

Under conditions of insufficient hydrogen availability, the nitroso and hydroxylamine intermediates can potentially react with each other to form dimeric impurities like azoxy and azo compounds.[2] This underscores the importance of maintaining adequate hydrogen pressure and efficient stirring to ensure a high concentration of active hydrogen on the catalyst surface.

Selection of the Catalytic System

The choice of catalyst is paramount and depends on factors such as substrate reactivity, functional group tolerance, cost, and available laboratory equipment. For the reduction of N-(4-methyl-2-nitrophenyl)propanamide, several robust options are available.

Catalyst SystemKey AdvantagesKey Considerations & Rationale
Palladium on Carbon (Pd/C) Highly active and versatile, considered the industry standard.[6] Provides clean and fast conversions under moderate conditions.Rationale: The high activity of palladium makes it an excellent first choice. It is generally selective for the nitro group reduction. Caution: Can promote hydrogenolysis (cleavage of C-X bonds), which is a concern for molecules containing benzylic esters or aryl halides, though not applicable to the target synthesis.[6]
Raney® Nickel Cost-effective and highly active.[2][7] A good alternative if palladium-based catalysts are problematic or cost-prohibitive for large-scale work.Rationale: Its high activity and lower cost make it attractive for scale-up.[7] Caution: It is pyrophoric when dry and must be handled with extreme care under a liquid (e.g., water, ethanol).[7] Its preparation from a nickel-aluminum alloy makes it structurally and thermally stable.[7]
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Extremely active catalyst for difficult reductions.[8][9] Becomes active in situ upon exposure to hydrogen, forming highly dispersed platinum black.[8]Rationale: Used when other catalysts show low efficacy. Platinum catalysts are often preferred over palladium to minimize unwanted hydrogenolysis side reactions.[8] Caution: It is generally more expensive than Pd/C or Raney® Ni.
Transfer Hydrogenation (e.g., Pd/C with HCOOH) Avoids the use of high-pressure hydrogen gas, enhancing laboratory safety and accessibility.[10][11]Rationale: Formic acid or its salts (e.g., ammonium formate) act as hydrogen donors, decomposing on the catalyst surface to provide the necessary hydrogen in situ.[11] This is ideal for labs not equipped with a Parr shaker or autoclave.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. All operations involving flammable solvents and hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.

Experimental Workflow Setup 1. Reaction Setup - Charge vessel with substrate, solvent, catalyst Purge 2. Inerting - Purge vessel with N₂ to remove O₂ Setup->Purge Hydrogenate 3. Hydrogenation - Pressurize with H₂ - Heat and stir Purge->Hydrogenate Monitor 4. Reaction Monitoring - TLC / LC-MS / H₂ Uptake Hydrogenate->Monitor Monitor->Hydrogenate Continue if incomplete Workup 5. Work-up - Depressurize - Filter catalyst through Celite® Monitor->Workup Proceed if complete Isolate 6. Product Isolation - Evaporate solvent - Purify if necessary Workup->Isolate

Figure 2: General workflow for catalytic hydrogenation.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Rationale: This is the most common and often most efficient method. Methanol is chosen as the solvent for its excellent ability to dissolve the starting material and the product, and its low reactivity.

Materials & Equipment:

  • N-(4-methyl-2-nitrophenyl)propanamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.01 - 0.05 eq by mass of Pd)

  • Methanol (ACS Grade)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® 545

  • Buchner funnel and filter paper

  • Hydrogen gas (high purity) and Nitrogen gas (inert)

Procedure:

  • Vessel Preparation: To a suitable pressure vessel, add N-(4-methyl-2-nitrophenyl)propanamide.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Causality Note: Adding the catalyst under an inert atmosphere is a best practice to prevent any potential ignition of the solvent vapor by the dry catalyst, although wet catalysts significantly mitigate this risk.

  • Solvent Addition: Add methanol to a concentration of approximately 0.1-0.2 M.

  • System Assembly: Securely seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Inerting: Evacuate the vessel and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed. Safety Critical: Oxygen and hydrogen can form explosive mixtures in the presence of a catalyst.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen to the desired pressure (typically 3-4 bar / 45-60 psi).

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction to 30-40 °C. The reaction is often exothermic and may not require external heating. Monitor the reaction by observing the drop in hydrogen pressure.

  • Completion & Work-up: Once hydrogen uptake ceases (typically 2-6 hours), stop the stirring, cool the vessel to room temperature, and carefully vent the excess hydrogen. Purge the vessel with nitrogen 3-5 times.

  • Catalyst Removal: Carefully open the vessel. Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Causality Note: Celite® provides a fine filtration medium that prevents the small catalyst particles from passing through. The used catalyst on the Celite® pad should be kept wet and disposed of properly as it can be pyrophoric upon drying.

  • Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(2-Amino-4-methylphenyl)propanamide, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Rationale: A cost-effective method, particularly for larger scales. Requires specific handling procedures due to the catalyst's pyrophoric nature.

Materials & Equipment:

  • N-(4-methyl-2-nitrophenyl)propanamide (1.0 eq)

  • Raney® Nickel (aqueous slurry, ~5-10% by weight of substrate)

  • Ethanol (ACS Grade)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® 545

Procedure:

  • Catalyst Preparation: In the reaction vessel, decant the storage water from the Raney® Nickel slurry. Wash the catalyst by suspending it in the reaction solvent (ethanol) and decanting, repeating this process 2-3 times. Causality Note: This solvent exchange is crucial to remove water, which may not be compatible with all substrates or conditions, and to ensure the catalyst is active in the reaction medium.NEVER allow the catalyst to become dry. [7]

  • Reaction Setup: Add the substrate and additional ethanol to the vessel containing the washed catalyst.

  • Hydrogenation: Seal the vessel and follow the same inerting and hydrogenation procedure as described in Protocol 1 (Steps 4-7). Raney® Nickel may require slightly higher pressures or temperatures (e.g., 4-5 bar, 40-50 °C) compared to Pd/C for similar reaction times.

  • Work-up & Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (Steps 8-10), ensuring the filtered Raney® Nickel cake is never allowed to dry and is quenched carefully (e.g., with very dilute acid) before disposal.

Protocol 3: Transfer Hydrogenation using Formic Acid

Rationale: An excellent choice for laboratories without high-pressure hydrogenation equipment. The reaction can be run in standard glassware.[10][11]

Materials & Equipment:

  • N-(4-methyl-2-nitrophenyl)propanamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.01 - 0.05 eq by mass of Pd)

  • Methanol or Ethanol

  • Formic Acid (HCOOH, ~5 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Celite® 545

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-methyl-2-nitrophenyl)propanamide, methanol, and the 10% Pd/C catalyst.

  • Hydrogen Donor Addition: Begin stirring the suspension. Slowly add the formic acid dropwise. Causality Note: The reaction generates gas (CO₂) and can be exothermic. A controlled addition prevents an uncontrolled temperature increase or excessive foaming.

  • Reaction: Heat the mixture to a gentle reflux (40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. The filtrate now contains the product and excess formic acid.

  • Isolation: Remove the solvent and excess formic acid via rotary evaporation. To ensure all acid is removed, the residue can be re-dissolved in a solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

References

  • Adams' catalyst - Wikipedia. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Publishing. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC. [Link]

  • Catalytic Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hydrogenation of amides to amines by heterogeneous catalysis: a review - RSC Publishing. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts | Journal of the American Chemical Society. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]

  • Reduction of Nitro Compounds by the Use of Pl
  • Raney nickel - Wikipedia. [Link]

  • RaneyNi/Formic Acid Nitro Reduction. [Link]

  • Heterogeneous Catalytic Hydrogenation - OUCI. [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC. [Link]

  • Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide - UIV CHEM. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. [Link]

  • Raney nickel reductions. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. [Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines - Indian Academy of Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC. [Link]

Sources

Method

Process Development &amp; Scale-Up Strategy: N-(2-Amino-4-methylphenyl)propanamide

Executive Summary This Application Note details the scalable synthesis of N-(2-Amino-4-methylphenyl)propanamide , a critical intermediate often utilized in the synthesis of benzimidazole-based anthelmintics, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of N-(2-Amino-4-methylphenyl)propanamide , a critical intermediate often utilized in the synthesis of benzimidazole-based anthelmintics, kinase inhibitors, and azo-dyes.

While direct mono-acylation of 4-methyl-1,2-phenylenediamine is theoretically possible, it is chemically inefficient for scale-up due to poor regioselectivity and the formation of bis-acylated byproducts (N,N'-dipropionyl species). To ensure Critical Quality Attributes (CQAs) regarding purity and yield, this protocol utilizes a "Protect-Reduce" strategy :

  • Regioselective Acylation: Propionylation of commercially available 4-methyl-2-nitroaniline.

  • Chemo-selective Reduction: Catalytic hydrogenation of the nitro group to the amine.[1][2]

This route avoids statistical mixtures and leverages robust, exothermic chemistry suitable for kilogram-to-ton scale manufacturing.

Retrosynthetic Analysis & Pathway Design

The target molecule contains two nitrogen functionalities on the benzene ring: an amide at position 1 and a free primary amine at position 2. The electron-withdrawing nature of the nitro group in the starting material (4-methyl-2-nitroaniline) deactivates the ring, preventing over-acylation, while the subsequent reduction restores the nucleophilicity required for downstream applications.

Reaction Pathway Diagram

ReactionPathway Figure 1: Two-stage synthesis strategy avoiding regioselectivity issues. SM Starting Material 4-methyl-2-nitroaniline (CAS: 89-62-3) Inter Intermediate N-(4-methyl-2-nitrophenyl)propanamide SM->Inter Step 1: Acylation (100-110°C, Toluene) Reagent1 Propionic Anhydride (Cat. H2SO4) Reagent1->Inter Product Target Product N-(2-Amino-4-methylphenyl)propanamide Inter->Product Step 2: Hydrogenation (3-5 bar, 40°C) Reagent2 H2 / Pd/C (Methanol) Reagent2->Product

Stage 1: Acylation of 4-Methyl-2-nitroaniline

Objective: Convert the weak nucleophilic amine of the nitroaniline to a propanamide. Challenge: The ortho-nitro group forms an intramolecular hydrogen bond and withdraws electrons, significantly reducing the reactivity of the amine. Standard Schotten-Baumann conditions (acyl chloride + aq. base) often suffer from poor conversion or hydrolysis. Solution: Use of Propionic Anhydride at elevated temperatures with acid catalysis drives the reaction to completion.

Protocol (Scale: 1.0 mol Basis)
ParameterSpecification
Starting Material 4-Methyl-2-nitroaniline (152.15 g, 1.0 mol)
Reagent Propionic Anhydride (195.2 g, 1.5 mol)
Catalyst Conc. Sulfuric Acid (

) (2-3 drops / 0.5 mL)
Solvent Toluene (600 mL)
Reaction Temp 100°C – 110°C (Reflux)
Reaction Time 4 – 6 Hours

Step-by-Step Methodology:

  • Charge: In a 2L reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge Toluene and 4-Methyl-2-nitroaniline.

  • Addition: Add Propionic Anhydride in a single portion.

  • Catalysis: Add catalytic

    
    . Note: Without acid, reaction times can extend to >24h.
    
  • Reaction: Heat the slurry to reflux (

    
    ). The solids will dissolve as the reaction proceeds and the product forms.
    
  • IPC (In-Process Control): Monitor by HPLC/TLC until starting aniline is <1.0%.

  • Workup (Crystallization):

    • Cool the mixture slowly to

      
      . The nitro-propanamide intermediate usually crystallizes directly from Toluene.
      
    • If no precipitate forms, concentrate the Toluene volume by 50% under vacuum and add Hexanes/Heptane as an anti-solvent.

  • Isolation: Filter the yellow/orange solids. Wash with cold Toluene (100 mL).

  • Drying: Vacuum dry at

    
    .
    

Yield Expectation: 85–92% Safety Note: Propionic anhydride is corrosive and lachrymatory. Ensure scrubber connectivity for potential propionic acid vapors.

Stage 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without reducing the aromatic ring or hydrolyzing the amide bond. Challenge: Exotherm management and catalyst pyrophoricity. Solution: Heterogeneous catalysis (Pd/C) in a methanolic solution.

Protocol (Scale: 100 g Input)
ParameterSpecification
Substrate N-(4-methyl-2-nitrophenyl)propanamide (100 g)
Catalyst 5% Pd/C (50% water wet) (5.0 g, 5 wt% loading)
Solvent Methanol (800 mL)
Pressure 3 – 5 bar (45 – 75 psi)

Temperature 40°C – 50°C
Process Flow & Safety Logic

HydrogenationSafety Figure 2: Hydrogenation Process Flow with Critical Safety Interlocks H2_Source Hydrogen Source (Regulated 5 bar) MFC Mass Flow Controller (Auto-Shutoff) H2_Source->MFC Supply Reactor Autoclave Reactor (Stirred, Jacketed) MFC->Reactor H2 Feed Cooling Cooling Loop (Glycol Chiller) Reactor->Cooling Heat Removal Temp_Sensor Temp Probe (Interlock > 60°C) Reactor->Temp_Sensor Temp_Sensor->MFC Interlock Trigger Vent Nitrogen Purge / Vent Vent->Reactor Inerting

Step-by-Step Methodology:

  • Inerting: Purge the autoclave with

    
     (3x) to remove oxygen. Critical: Oxygen + Methanol + Pd/C = Ignition Risk.
    
  • Loading: Charge Methanol, the Intermediate (from Stage 1), and the Pd/C catalyst (as a slurry in methanol) under

    
     flow.
    
  • Reaction:

    • Pressurize with

      
       to 3 bar.
      
    • Heat to

      
       and engage stirring (800-1000 rpm) to maximize gas-liquid mass transfer (
      
      
      
      ).
    • Exotherm Watch: The reaction is highly exothermic. Control the

      
       feed rate or jacket temperature to maintain 
      
      
      
      .
  • Completion: Reaction is complete when

    
     uptake ceases. Verify by HPLC (disappearance of nitro peak).
    
  • Filtration: Filter the catalyst through a Celite pad or sparkler filter under inert atmosphere. Do not let the catalyst cake dry out (pyrophoric hazard).

  • Isolation:

    • Concentrate the filtrate.

    • The product, N-(2-Amino-4-methylphenyl)propanamide , may be isolated as a free base solid or converted to an HCl salt for enhanced stability.

    • Recrystallization: Isopropanol or Ethyl Acetate/Hexane.

Critical Process Parameters (CPPs) & Troubleshooting

Process StepIssueRoot CauseCorrective Action
Acylation Low ConversionWet solvent or insufficient heatEnsure Toluene is dry; maintain vigorous reflux; check catalyst activity.
Acylation "Gummy" ProductImpurities trapped in crystal latticeRecrystallize from Ethanol/Water or slow down the cooling ramp.
Hydrogenation Slow H2 UptakeCatalyst poisoning or poor mixingEnsure intermediate is free of Sulfur/Halides; Increase stirring speed (RPM).
Hydrogenation Unknown ImpurityRing reduction or hydrolysisTemp too high (>60°C) or reaction time too long. Stop immediately upon H2 uptake cessation.

Analytical Control Strategy

To ensure pharmaceutical-grade quality, the following methods are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1%

      
       in Water; B: Acetonitrile. Gradient 5% B to 90% B.
      
    • Detection: UV @ 210 nm and 254 nm.

    • Target: >98.5% Area.[3][4]

  • Residual Solvents (GC-HS): Monitor Toluene and Methanol levels (ICH Q3C limits).

  • Appearance: Off-white to pale beige crystalline solid. Note: Darkening indicates oxidation of the free amine.

References

  • Yang, C., et al. (2018).[1][2] "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor." Green Chemistry, 20(4), 886–893.[1][2]

  • Wiggins, L. F., et al. (1947). "The acetylation of nitroanilines." Journal of the Chemical Society, 1947, 396-400.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Nitro-to-Amine reduction selectivity).
  • Occupational Safety and Health Administration (OSHA). "Safe Handling of Pyrophoric Catalysts." (Standard safety guidance for Pd/C handling).

Disclaimer: This document is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) and Calorimetry study (RC1/DSC).

Sources

Application

Application Notes and Protocols for N-(2-Amino-4-methylphenyl)propanamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-Amino-4-methylphenyl)propanamide, a versatile pharmaceutical intermediate. While thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Amino-4-methylphenyl)propanamide, a versatile pharmaceutical intermediate. While this specific isomer is not as widely documented as its counterparts, its structural motifs—a substituted aniline and a propanamide moiety—position it as a valuable building block in medicinal chemistry. This document outlines its potential synthesis, physicochemical properties, and prospective applications in drug discovery, supported by detailed protocols and theoretical frameworks derived from analogous, well-characterized compounds. The content herein is designed to empower researchers to explore the utility of this compound in the synthesis of novel molecular entities.

Introduction: The Strategic Value of Substituted Anilides in Drug Discovery

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The strategic placement of functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. N-(2-Amino-4-methylphenyl)propanamide, in particular, presents two key points for chemical diversification: the primary amino group at the 2-position and the propanamide side chain. The ortho-amino group can participate in cyclization reactions to form heterocyclic systems, a common feature in many active pharmaceutical ingredients (APIs). The methyl group at the 4-position can influence metabolic stability and receptor binding.

This guide will first propose a robust synthetic route to N-(2-Amino-4-methylphenyl)propanamide, drawing from established organic chemistry principles for the synthesis of related isomers. Subsequently, we will present its predicted physicochemical properties and discuss its potential as a key intermediate in the development of new therapeutic agents.

Physicochemical Properties

Given the limited experimental data for N-(2-Amino-4-methylphenyl)propanamide, the following table presents a combination of data from a closely related isomer, N-(4-Amino-2-methylphenyl)propanamide, and predicted values to provide a working profile for this compound.

PropertyValue (for N-(4-Amino-2-methylphenyl)propanamide)Source
CAS Number 436089-01-9[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.24 g/mol [1]
IUPAC Name N-(4-amino-2-methylphenyl)propanamide[1]
Purity 97% (Typical)[1]
Physical Form Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General chemical knowledge
SMILES CCC(=O)NC1=CC=C(N)C=C1C[1]

Proposed Synthesis Protocol

The synthesis of N-(2-Amino-4-methylphenyl)propanamide can be logically approached through a two-stage process: the synthesis of the key intermediate, 2-amino-4-methylaniline, followed by its selective acylation. A common and effective strategy for the synthesis of ortho-substituted anilines involves the nitration of a protected aniline precursor, followed by deprotection and reduction of the nitro group.[2]

Stage 1: Synthesis of 2-Nitro-4-methylaniline

This stage involves the protection of the amino group of 4-methylaniline, followed by nitration and subsequent deprotection.

  • Protection of 4-methylaniline:

    • In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in dry toluene.

    • Slowly add acetic anhydride (1 equivalent) dropwise while maintaining the temperature below 80°C.

    • After the addition is complete, cool the reaction mixture to room temperature to allow the product, N-acetyl-4-methylaniline, to precipitate.

    • Collect the solid by vacuum filtration and wash with petroleum ether. Recrystallize from an ethanol/water mixture.

  • Nitration of N-acetyl-4-methylaniline:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid and N-acetyl-4-methylaniline (1 equivalent).

    • Slowly add concentrated sulfuric acid to the mixture.

    • Cool the mixture in an ice/salt bath to 0-2°C.

    • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

    • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature remains below 10°C.

    • After the addition, pour the reaction mixture over ice to precipitate the product, N-acetyl-2-nitro-4-methylaniline.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Deprotection to yield 2-Nitro-4-methylaniline:

    • In a round-bottom flask with a reflux condenser, prepare a solution of potassium hydroxide in a mixture of water and ethanol.

    • Add the N-acetyl-2-nitro-4-methylaniline in small portions and reflux the solution for 1 hour.

    • After reflux, add water dropwise to crystallize the product as dark red needles.

    • Collect the 2-nitro-4-methylaniline by vacuum filtration and wash with water.

Stage 2: Synthesis of N-(2-Amino-4-methylphenyl)propanamide

This stage involves the reduction of the nitro group of 2-nitro-4-methylaniline to form 3-amino-4-methylaniline, followed by acylation.

A variety of reagents can be used for the selective reduction of the nitro group.[3][4] A common and effective method utilizes tin(II) chloride or catalytic hydrogenation.

  • Reduction using SnCl₂:

    • In a round-bottom flask, suspend 2-nitro-4-methylaniline (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the tin salts.

    • Extract the product, 3-amino-4-methylaniline, with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

The final step is the selective N-acylation of the more nucleophilic amino group of the aniline precursor.

  • Acylation with Propanoyl Chloride:

    • Dissolve 3-amino-4-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add propanoyl chloride (1 equivalent) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(2-Amino-4-methylphenyl)propanamide.

Visualization of Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of 2-Nitro-4-methylaniline cluster_1 Stage 2: Synthesis of Target Compound 4-methylaniline 4-methylaniline N-acetyl-4-methylaniline N-acetyl-4-methylaniline 4-methylaniline->N-acetyl-4-methylaniline Acetic anhydride Toluene N-acetyl-2-nitro-4-methylaniline N-acetyl-2-nitro-4-methylaniline N-acetyl-4-methylaniline->N-acetyl-2-nitro-4-methylaniline HNO₃, H₂SO₄ 0-10°C 2-nitro-4-methylaniline 2-nitro-4-methylaniline N-acetyl-2-nitro-4-methylaniline->2-nitro-4-methylaniline KOH, EtOH/H₂O Reflux 3-amino-4-methylaniline 3-amino-4-methylaniline 2-nitro-4-methylaniline->3-amino-4-methylaniline SnCl₂·2H₂O, HCl or H₂, Pd/C N-(2-Amino-4-methylphenyl)propanamide N-(2-Amino-4-methylphenyl)propanamide 3-amino-4-methylaniline->N-(2-Amino-4-methylphenyl)propanamide Propanoyl chloride Et₃N, DCM

Caption: Proposed synthetic pathway for N-(2-Amino-4-methylphenyl)propanamide.

Experimental_Workflow A Dissolve Starting Material (e.g., 3-amino-4-methylaniline) B Add Base and Cool to 0°C A->B C Slowly Add Acylating Agent (Propanoyl Chloride) B->C D Reaction Monitoring by TLC C->D E Aqueous Work-up D->E Reaction Complete F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of N-(2-Amino-4-methylphenyl)propanamide

This technical guide addresses low yields in the synthesis of N-(2-Amino-4-methylphenyl)propanamide . It is designed for researchers experiencing stalling reactions, regioselectivity issues, or product loss during isolat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses low yields in the synthesis of N-(2-Amino-4-methylphenyl)propanamide . It is designed for researchers experiencing stalling reactions, regioselectivity issues, or product loss during isolation.

Technical Support Center: N-(2-Amino-4-methylphenyl)propanamide Synthesis

Status: Operational Scope: Yield Optimization, Regiocontrol, impurity Profiling Target Molecule: N-(2-Amino-4-methylphenyl)propanamide (CAS Analogous to 2-amino-4-methylacetanilide)

Introduction: The "Yield Trap"

Low yields for this specific molecule typically stem from one of two fundamental errors:

  • Route Selection: Attempting direct mono-acylation of 2,4-diaminotoluene. This invariably leads to a mixture of isomers (N1 vs. N3 acylation) and bis-acylated byproducts due to the similar nucleophilicity of the two amine groups.

  • Reduction Hydrolysis: Using harsh acidic reduction conditions (e.g., Tin/HCl) that hydrolyze the newly formed amide bond back to the starting diamine.[1]

The Golden Route: The industry-standard approach for high fidelity is the Nitro-Acylation-Reduction pathway. This locks the regiochemistry early by using the nitro group as a "masked" amine.

Module 1: Route Strategy & Logic

User Question: I am trying to react propionyl chloride with 2,4-diaminotoluene but I get a mixture of products. How do I improve selectivity?

Technical Response: You cannot easily control selectivity in that reaction. The steric difference between the ortho- and para-amines is insufficient for high-yield mono-acylation. You must switch to the Nitro-Precursor Route .

Protocol Logic:

  • Start: 4-Methyl-2-nitroaniline (Commercially available, low cost).

  • Step 1 (Acylation): The nitro group at position 2 strongly deactivates the amine at position 1, preventing over-reaction but requiring forcing conditions.[1]

  • Step 2 (Reduction): Selective reduction of the nitro group yields the free amine at position 2 without touching the amide at position 1.

Visual Workflow: Route Comparison

RouteStrategy Start_Bad Start: 2,4-Diaminotoluene Direct_Rxn Rxn: Propionyl Chloride Start_Bad->Direct_Rxn Start_Good Start: 4-Methyl-2-nitroaniline Step1_Acyl Step 1: Acylation (Propionic Anhydride) Start_Good->Step1_Acyl Mix_Prods Result: Mixture of Isomers (Low Yield, Hard Purification) Direct_Rxn->Mix_Prods Poor Selectivity Intermediate Intermed: N-(4-methyl-2-nitrophenyl)propanamide Step1_Acyl->Intermediate Regiospecific Step2_Red Step 2: Selective Reduction (Pd/C or Fe/AcOH) Intermediate->Step2_Red Final_Prod Target: N-(2-Amino-4-methylphenyl)propanamide (High Purity) Step2_Red->Final_Prod >85% Yield

Caption: Comparison of the direct diamine route (red) vs. the nitro-protection route (green/blue).

Module 2: Step 1 - Acylation Troubleshooting

User Question: My reaction of 4-methyl-2-nitroaniline with propionyl chloride is sluggish and yields are <50%.

Root Cause: The ortho-nitro group is an electron-withdrawing group (EWG) that pulls electron density from the amine, making it a poor nucleophile. Acid chlorides generate HCl, which protonates the remaining amine, killing the reaction.

Optimization Protocol:

  • Reagent Switch: Use Propionic Anhydride instead of Propionyl Chloride.

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or use Pyridine as the solvent/base.

  • Temperature: This is not a room-temperature reaction. Reflux is often required (100°C+).

Recommended Conditions:

  • Solvent: Toluene (allows higher temp) or Acetic Acid.

  • Reagent: Propionic Anhydride (1.2 - 1.5 equivalents).

  • Temp: 110°C (Reflux).

  • Time: 4–6 hours.

Module 3: Step 2 - Nitro Reduction Optimization

User Question: I am losing my product during the reduction step. NMR shows the amide group is gone (hydrolysis).

Root Cause: If you use acidic reduction methods (like Tin/HCl or Iron/HCl) at high temperatures, the amide bond (propanamide) is susceptible to hydrolysis, reverting the molecule to the diamine.

Solution: Use Neutral Hydrogenation or Buffered Chemical Reduction .

Method A: Catalytic Hydrogenation (Preferred for Purity)
  • Catalyst: 10% Pd/C (wet support to prevent ignition).

  • Solvent: Methanol or Ethanol.[2][3]

  • Pressure: Balloon pressure (1 atm) is usually sufficient; 3-5 atm for faster kinetics.

  • Critical Control: Do NOT add acid to this reaction. Keep it neutral.

Method B: Iron/Acetic Acid (Preferred for Robustness)

If Pd/C is poisoned by sulfur impurities:

  • Reagent: Iron powder (3-5 equiv).

  • Solvent: Acetic Acid / Water (5:1).

  • Temp: 60-80°C.

  • Note: Acetic acid is a weak acid and generally will not hydrolyze the amide if the temperature is kept below 100°C.

Visual Workflow: Reduction Troubleshooting

ReductionFix Problem Problem: Low Yield in Reduction Step Check1 Check: Is the Amide Bond Intact? Problem->Check1 No_Amide No (Hydrolysis observed) Check1->No_Amide NMR shows diamine Yes_Amide Yes (Incomplete Rxn) Check1->Yes_Amide NMR shows nitro Sol1 Cause: Acid too strong (HCl?) Solution: Switch to Pd/C or Fe/AcOH No_Amide->Sol1 Sol2 Cause: Catalyst Poisoning Solution: Wash precursor with EDTA or Increase H2 Pressure Yes_Amide->Sol2

Caption: Decision tree for diagnosing yield loss during the nitro-reduction phase.

Module 4: Quantitative Benchmarks & Purification

User Question: What yields should I expect, and how do I purify the final amine?

Data Summary Table:

StepMethodTypical YieldKey ImpurityPurification Strategy
Acylation Propionic Anhydride / Toluene / Reflux85-95%Unreacted NitroanilineRecrystallization from Ethanol/Water (Product is less soluble than SM).
Reduction H2, Pd/C, MeOH90-98%Hydroxylamine intermediateFilter catalyst, concentrate.[1] Usually clean enough for next step.
Reduction Fe / AcOH75-85%Iron salts / SludgeBasify with NaHCO3, extract with EtOAc. Avoid strong NaOH (hydrolysis risk).

Purification Tip: The target molecule, N-(2-Amino-4-methylphenyl)propanamide, is an aniline derivative. It will be prone to oxidation (browning) upon air exposure.

  • Storage: Store under Argon/Nitrogen in the dark.

  • Isolation: If the product is an oil or sticky solid, triturating with cold hexanes or diethyl ether often induces crystallization.

References

  • BenchChem. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. (Describes the precursor synthesis and acylation logic).

  • Organic Chemistry Portal. (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by DMAP Catalysis.[4] (Mechanistic insight into DMAP catalysis for difficult acylations).

  • Reddit ChemPros. (2023).[5][6] Odd observation during Pd/C hydrogenation of Nitro group. (Troubleshooting catalyst poisoning and solvent effects).

  • Google Patents. (2002). Process for producing N-acylnitroaniline derivative - US20020016506A1. (Specific industrial conditions for acylating nitroanilines).

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. (Comparative reduction methods).

Sources

Optimization

Resolving solubility issues of N-(2-Amino-4-methylphenyl)propanamide in aqueous buffers

Resolving Solubility Challenges in Aqueous Buffers for Researchers Welcome to the technical support guide for N-(2-Amino-4-methylphenyl)propanamide. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Solubility Challenges in Aqueous Buffers for Researchers

Welcome to the technical support guide for N-(2-Amino-4-methylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As Senior Application Scientists, we have curated this guide to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions.

Understanding the Molecule: An Overview of Physicochemical Properties

N-(2-Amino-4-methylphenyl)propanamide is an aromatic amide. Its structure, featuring a substituted phenyl ring, inherently suggests low aqueous solubility. This is due to the hydrophobic nature of the aromatic ring and the methyl group, which dominate over the polar contributions of the amino and amide groups.

To effectively troubleshoot solubility, we must first understand the compound's key physicochemical characteristics. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol -
Structure A propanamide moiety linked to a 2-amino-4-methylphenyl group.The aromatic core is hydrophobic.
Predicted XLogP3 ~2.5 - 3.5A positive LogP value indicates higher lipid solubility than water solubility (lipophilicity), which is the primary cause of poor aqueous dissolution.[1]
Predicted pKa (Basic) ~4.0 - 5.0The primary aromatic amine is weakly basic.[2] This provides a critical handle for pH-dependent solubilization. The lone pair of electrons on the nitrogen is partially delocalized into the aromatic ring, reducing its basicity compared to aliphatic amines.[3][4]
Hydrogen Bonding 2 donors (from -NH₂), 2 acceptors (from C=O and -NH₂)Capable of hydrogen bonding, but the large hydrophobic scaffold limits overall water solubility.[5]
Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of N-(2-Amino-4-methylphenyl)propanamide.

Q1: Why is my compound not dissolving in neutral water or Phosphate-Buffered Saline (PBS) pH 7.4?

A: The compound's molecular structure is predominantly lipophilic (hydrophobic), as indicated by its predicted high LogP value. In neutral pH buffers, the molecule exists in its uncharged, free base form, which is minimally soluble in water. Aromatic amines are known for their relatively poor water solubility.[3]

Q2: I need to make a stock solution. Should I use an organic solvent first?

A: Yes, this is the standard and recommended first step. Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. A typical stock concentration is 10-50 mM. The key challenge, which this guide addresses, is preventing the compound from precipitating when this organic stock is diluted into your final aqueous buffer system.

Q3: What is the single most effective first step to try to improve aqueous solubility?

A: pH adjustment. The presence of the weakly basic amino group is the key to enhancing solubility.[6] By lowering the pH of your aqueous buffer to a value at least 1-2 units below the compound's pKa (e.g., pH 2-3), you can protonate the amino group. The resulting cationic salt is significantly more polar and, therefore, more soluble in water.[5]

Q4: I added my DMSO stock to my buffer and it immediately turned cloudy. What happened?

A: This is a classic sign of precipitation. The concentration of your compound in the final aqueous buffer exceeded its solubility limit under those specific conditions (pH, buffer composition, co-solvent percentage). The DMSO concentration was not high enough to keep the compound dissolved once diluted into the predominantly aqueous environment.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. Follow these guides sequentially.

Guide 1: Systematic pH Adjustment Protocol

This protocol aims to identify the optimal pH for solubilizing the compound by converting it to its more soluble salt form.

Causality: The equilibrium between the uncharged free base (R-NH₂) and its protonated, charged conjugate acid (R-NH₃⁺) is governed by the pH of the solution. Lowering the pH drives the equilibrium towards the more soluble R-NH₃⁺ form.

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.4). Use a buffer system appropriate for the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Aliquot Compound: Weigh out equal, small amounts of the solid compound into separate microcentrifuge tubes.

  • Buffer Addition: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration that is slightly above your desired final concentration.

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Observation & Centrifugation: Visually inspect each tube for undissolved material. Centrifuge all tubes at high speed (>10,000 x g) for 15 minutes to pellet any remaining solid.

  • Quantification: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for dissolution.

Guide 2: Co-Solvent Screening

Use this method if pH adjustment is not feasible for your experiment or if it does not provide sufficient solubility.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7] This lessens the "unfavorable" interaction between the hydrophobic compound and the solvent, thereby increasing solubility.

Experimental Protocol: Co-solvent Titration

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Prepare Buffer: Use the optimal buffer identified in Guide 1, or your required experimental buffer if pH is fixed.

  • Titration Series: Prepare a series of buffer solutions containing increasing percentages of a single co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).

  • Test Solubility: Add your compound (either from a high-concentration DMSO stock or as a solid) to each co-solvent/buffer mixture to achieve your target final concentration.

  • Observation: Vortex and observe for precipitation immediately and after a set time (e.g., 30 minutes). A simple visual inspection for clarity is often sufficient for initial screening.

  • Comparison: Record the lowest percentage of each co-solvent required to maintain clarity.

Data Summary Table for Co-Solvent Screening

Co-SolventMinimum % (v/v) to Dissolve [X] µM CompoundRemarks
DMSONote any precipitation over time.
Ethanol
Propylene GlycolMay increase viscosity.
PEG 400
Guide 3: Advanced Solubilization Agents

For extremely challenging cases, surfactants or cyclodextrins can be employed. These are often used in formulation development.[6][8]

  • Surfactants (e.g., Tween® 80, Kolliphor® EL): These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the insoluble compound, presenting a hydrophilic exterior to the solution.[9]

    • Approach: Prepare buffer solutions containing the surfactant at concentrations above its CMC. Start with low percentages (e.g., 0.1% - 1.0%).

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its solubility.[6][7]

    • Approach: Prepare solutions of the cyclodextrin in your buffer (e.g., 1-10% w/v) and attempt to dissolve the compound directly in this solution.

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility issues with N-(2-Amino-4-methylphenyl)propanamide.

Solubility_Workflow start Insolubility Observed in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check1 Precipitation? dilute->check1 ph_path Primary Approach: pH Adjustment check1->ph_path Yes success SUCCESS: Compound Solubilized check1->success No ph_protocol Protocol 1: Perform pH-Solubility Profile (Target pH < 4.0) ph_path->ph_protocol check2 Soluble? ph_protocol->check2 cosolvent_path Secondary Approach: Co-solvents check2->cosolvent_path No / Insufficient check2->success Yes cosolvent_protocol Protocol 2: Screen Co-solvents (DMSO, PG, PEG 400) cosolvent_path->cosolvent_protocol check3 Soluble? cosolvent_protocol->check3 advanced_path Advanced Approach: Excipients check3->advanced_path No / Insufficient check3->success Yes advanced_protocol Protocol 3: Screen Surfactants or Cyclodextrins advanced_path->advanced_protocol fail CONSULT: Consider re-synthesis or derivatization advanced_protocol->fail

Caption: Decision tree for systematic solubility enhancement.

Mechanism of pH-Dependent Solubilization

The chemical principle behind using acidic buffers is the protonation of the basic amino group.

pH_Equilibrium insoluble Free Base (R-NH₂) - Insoluble in Water - Dominant at pH > pKa soluble Conjugate Acid (R-NH₃⁺) - Soluble Salt Form - Dominant at pH < pKa insoluble->soluble L1 Add Acid (H⁺) (Lower pH) L2 Add Base (OH⁻) (Raise pH) L1->soluble Protonation L2->insoluble Deprotonation

Sources

Troubleshooting

Technical Support Center: N-(2-Amino-4-methylphenyl)propanamide Stability and Degradation Control

Welcome to the dedicated technical support center for N-(2-Amino-4-methylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on contr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-(2-Amino-4-methylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling temperature to prevent the degradation of this compound during experimental workflows. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples.

Introduction: The Criticality of Temperature Control

N-(2-Amino-4-methylphenyl)propanamide, an aromatic amide, possesses a stable chemical structure. However, like all organic molecules, it is susceptible to degradation under suboptimal environmental conditions, with temperature being a primary catalyst. Elevated temperatures can provide the necessary activation energy for degradation reactions to occur, leading to the formation of impurities that can compromise experimental results, reduce product efficacy, and introduce potential safety concerns. Understanding and controlling the thermal liability of this compound is therefore paramount for reproducible and reliable scientific outcomes.

The primary temperature-induced degradation pathways for N-(2-Amino-4-methylphenyl)propanamide include:

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by heat. This can occur under both acidic and basic conditions, leading to the formation of 2-amino-4-methylaniline and propanoic acid.

  • Oxidation: The amino group on the phenyl ring is prone to oxidation, which can be initiated or accelerated by elevated temperatures, especially in the presence of oxygen or oxidizing agents.

  • Thermolysis (Pyrolysis): At very high temperatures, the molecule can undergo fragmentation through the cleavage of its weakest bonds, leading to a complex mixture of degradation products.

This guide will provide you with the necessary knowledge and practical protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-(2-Amino-4-methylphenyl)propanamide?

A1: For optimal long-term stability, solid N-(2-Amino-4-methylphenyl)propanamide should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended. The container should be tightly sealed to protect against moisture and atmospheric oxygen. For extended storage (over 12 months), consider purging the container with an inert gas like argon or nitrogen before sealing.[1]

Q2: I need to dissolve the compound for my experiment. What are the recommended short-term storage conditions for solutions?

A2: Solutions of N-(2-Amino-4-methylphenyl)propanamide are more susceptible to degradation than the solid material. For short-term storage (up to 24 hours), it is advisable to keep solutions refrigerated at 2-8°C and protected from light. If the experiment allows, using a buffered solution at a neutral or slightly acidic pH can help minimize hydrolysis. Avoid prolonged storage of solutions at room temperature.

Q3: I suspect my sample may have degraded due to temperature exposure. What are the initial signs I should look for?

A3: Visual inspection can sometimes provide initial clues. Look for a change in color of the solid material (e.g., from off-white to yellow or brown) or the solution. The appearance of particulate matter or cloudiness in a previously clear solution can also indicate degradation. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for a definitive assessment.

Q4: What is a "forced degradation" or "stress testing" study, and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions—such as high temperatures, extreme pH, oxidizing agents, and intense light—to accelerate its degradation.[2][3][4] This is a critical step in pharmaceutical development for several reasons:

  • It helps to identify potential degradation products and elucidate degradation pathways.[5]

  • It is essential for developing and validating "stability-indicating" analytical methods, which are capable of separating the intact compound from its degradation products.[2][6][7][8]

  • It provides insights into the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[3]

According to ICH Q1A(R2) guidelines, thermal stress testing is typically conducted in 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C, 70°C).[9] The goal is to achieve a target degradation of 5-20%.[4][7][9]

Troubleshooting Guide: Temperature-Related Degradation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Unexpected peaks appear in my HPLC chromatogram after sample preparation.

  • Possible Cause: Thermal degradation during sample preparation steps such as dissolution in a heated solvent or sonication.

  • Troubleshooting Steps:

    • Reduce Temperature: If possible, dissolve the sample in a suitable solvent at room temperature. If heating is necessary, use the lowest effective temperature and the shortest possible duration.

    • Evaluate Sonication: Sonication can generate localized heat. If you are using an ultrasonic bath, monitor the temperature and consider using shorter sonication cycles or a cooled bath.

    • Control Sample: Prepare a control sample with minimal heat exposure to compare with your standard preparation method. This will help confirm if the extra peaks are thermally induced.

Problem 2: The concentration of my stock solution is decreasing over time, even when stored in the dark.

  • Possible Cause: Gradual thermal degradation and/or hydrolysis in solution, even at room temperature. Aromatic amines and their derivatives can be susceptible to slow degradation in solution.[10]

  • Troubleshooting Steps:

    • Refrigerate Solutions: Always store stock solutions of N-(2-Amino-4-methylphenyl)propanamide at 2-8°C.

    • Prepare Fresh: For quantitative experiments, it is best practice to prepare solutions fresh daily.

    • Solvent Choice: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation. If using aqueous solutions, consider the pH and buffer composition.

Problem 3: I am conducting a forced thermal degradation study, but I am seeing either no degradation or over 50% degradation.

  • Possible Cause: The selected temperature or duration of the study is not appropriate for this specific molecule.

  • Troubleshooting Steps:

    • No Degradation: If no degradation is observed, the stress condition is too mild. According to ICH guidelines, increase the temperature in 10°C increments.[9] You can also extend the duration of the study.

    • Excessive Degradation: If you observe more than 20% degradation, the stress condition is too harsh. This can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[4][7] Reduce the temperature or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[4][7][9]

Experimental Protocols

Protocol 1: Thermal Stress Study of N-(2-Amino-4-methylphenyl)propanamide (Solid State)

This protocol outlines a forced degradation study to assess the thermal stability of the compound in its solid form.

Objective: To evaluate the impact of elevated temperature on the purity of solid N-(2-Amino-4-methylphenyl)propanamide and to identify potential thermal degradation products.

Materials:

  • N-(2-Amino-4-methylphenyl)propanamide (solid)

  • Glass vials with inert caps

  • Calibrated oven

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Accurately weigh approximately 5-10 mg of N-(2-Amino-4-methylphenyl)propanamide into three separate, labeled glass vials.

  • Place the vials in a calibrated oven set to a temperature 10-20°C above the planned accelerated stability testing temperature (e.g., 60°C).

  • Prepare a control sample by storing a similarly prepared vial at the recommended long-term storage condition (2-8°C), protected from light.

  • After a predetermined time point (e.g., 24, 48, 72 hours), remove one vial from the oven and allow it to cool to room temperature.

  • Quantitatively transfer the contents of the vial to a volumetric flask using a suitable solvent (e.g., acetonitrile/water mixture) to achieve a final concentration of approximately 1 mg/mL.

  • Analyze the prepared solution, along with a similarly prepared control sample, using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample. Monitor for the appearance of new peaks.

Data Interpretation:

Temperature (°C)Duration (hours)Expected Degradation (%)Potential Observations
6072< 5%Minor new peaks may start to appear.
70485 - 15%Clear formation of degradation products.
8024> 20%Significant degradation, potential for secondary degradants.

Note: These are hypothetical values for illustrative purposes. Actual degradation rates must be determined experimentally.

Protocol 2: Stability-Indicating HPLC Method for N-(2-Amino-4-methylphenyl)propanamide

Objective: To provide a starting point for an HPLC method capable of separating N-(2-Amino-4-methylphenyl)propanamide from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or multi-wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is "stability-indicating." This involves demonstrating specificity by analyzing forced degradation samples and ensuring that the peak for N-(2-Amino-4-methylphenyl)propanamide is pure and well-resolved from all degradation product peaks.

Visualizing Degradation and Experimental Workflow

Figure 1: Potential Thermal Degradation Pathways cluster_main A N-(2-Amino-4-methylphenyl)propanamide B 2-Amino-4-methylaniline A->B Hydrolysis C Propanoic Acid A->C Hydrolysis D Oxidation Products A->D Oxidation E Thermolysis Fragments A->E Thermolysis

Caption: Potential degradation pathways for N-(2-Amino-4-methylphenyl)propanamide under thermal stress.

Figure 2: Thermal Stability Study Workflow Start Start: Solid Compound Prep Prepare Samples (Solid in Vials) Start->Prep Control Control Sample (2-8°C) Prep->Control Stress Stress Samples (e.g., 60°C, 70°C, 80°C) Prep->Stress Dissolve Dissolve in Solvent Control->Dissolve Sampling Sample at Time Points (e.g., 24h, 48h, 72h) Stress->Sampling Sampling->Dissolve HPLC HPLC Analysis Dissolve->HPLC Analyze Analyze Data (% Degradation, New Peaks) HPLC->Analyze End End: Stability Profile Analyze->End

Sources

Optimization

Strategies for enhancing the stability of N-(2-Amino-4-methylphenyl)propanamide in solution

Executive Summary & Compound Profile N-(2-Amino-4-methylphenyl)propanamide is a specialized ortho-aminoanilide derivative. While valuable as a synthetic intermediate and pharmacophore, it possesses a structural "Achilles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-Amino-4-methylphenyl)propanamide is a specialized ortho-aminoanilide derivative. While valuable as a synthetic intermediate and pharmacophore, it possesses a structural "Achilles' heel": the proximity of a nucleophilic primary amine (position 2) to an electrophilic amide carbonyl (position 1).[1]

This specific arrangement makes the compound susceptible to two distinct degradation pathways:

  • Chemical Cyclization (The "Silent" Degradation): Conversion into a benzimidazole, often invisible to the naked eye but detectable via HPLC.[1]

  • Oxidative Polymerization (The "Visible" Degradation): Formation of colored quinone-imine oligomers, triggered by air and light.

This guide provides the mechanistic understanding and validated protocols required to stabilize this compound in solution.

Diagnostic Module: Troubleshooting Guide (FAQs)

Q1: My clear solution turned pink/brown after 24 hours. Is the compound ruined?

Diagnosis: Oxidative Degradation.

  • Cause: The free primary amine (-NH₂) at the ortho position is electron-rich and prone to auto-oxidation. This is catalyzed by dissolved oxygen, light, and trace metal ions (especially Iron or Copper).[1] The color comes from the formation of azo-dimers or phenazine-like oligomers, which have high extinction coefficients (visible even at low concentrations).

  • Impact: Purity loss is often lower than the visual change suggests (e.g., <1% degradation can cause strong color), but it indicates a compromised environment.[1]

  • Immediate Action: Check LC-MS for purity. If >98%, repurify or use immediately.

  • Prevention: Use the "Deoxygenated Stock Protocol" (See Section 4).[1]

Q2: My HPLC shows a new peak eluting later than the main peak (M-18 mass shift).

Diagnosis: Cyclodehydration to Benzimidazole.

  • Cause: You are observing the formation of 2-ethyl-5-methyl-1H-benzimidazole . The ortho-amine attacked the amide carbonyl, expelling water (Mass - 18 Da).

  • Trigger: This reaction is acid-catalyzed . If you dissolved the compound in 0.1% TFA or kept it in an acidic buffer (pH < 5), you accelerated this cyclization.[1]

  • Impact: Irreversible chemical change. The sample is permanently degraded.

  • Prevention: Maintain pH > 6.0 and avoid protic acidic solvents for long-term storage.

Q3: Can I use DMSO as a solvent for long-term storage?

Answer: Use with Caution.

  • Risk: While solubility is high, DMSO is hygroscopic and can act as a mild oxidant. Water absorption from the air can facilitate hydrolysis or cyclization over months.

  • Recommendation: Use Anhydrous DMSO stored under Argon. For standard use, Acetonitrile (ACN) is often chemically more inert for this specific amide, provided solubility is sufficient.[1]

Mechanistic Insight: Degradation Pathways

Understanding the mechanism is the key to prevention. The diagram below illustrates the two competing failure modes.

DegradationPathways cluster_legend Degradation Risks node_reactant N-(2-Amino-4-methylphenyl) propanamide (Target Compound) node_inter Tetrahedral Intermediate node_reactant->node_inter Acid (H+) Catalysis Nu: Attack node_ox Quinone Imines / Azo Dimers (Colored Impurities) node_reactant->node_ox O2 / Light / Metal Ions (Radical Mechanism) node_benz 2-Ethyl-5-methyl- benzimidazole (Cyclized Product) node_inter->node_benz - H2O (Irreversible) key1 Red Path: Acid-Catalyzed Cyclization (Mass -18) key2 Yellow Path: Oxidative Discoloration

Figure 1: Dual degradation pathways.[1] The red path represents acid-catalyzed cyclization (benzimidazole formation), while the yellow path represents oxidation leading to discoloration.[1]

Validated Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for preparing standards or screening libraries.

Reagents:

  • Solvent: Anhydrous DMSO or Acetonitrile (HPLC Grade).[1]

  • Antioxidant (Optional but recommended): Sodium Metabisulfite (if aqueous) or BHT (butylated hydroxytoluene) for organics.[1]

Step-by-Step:

  • Deoxygenate Solvent: Sparge the solvent with high-purity Argon or Nitrogen gas for 15 minutes before adding the solid. This is the single most effective step to prevent discoloration.

  • Dissolution: Weigh the N-(2-Amino-4-methylphenyl)propanamide into an amber glass vial (blocks UV light).

  • Inert Overlay: After dissolving, gently blow a stream of Argon over the headspace of the vial to displace air.

  • Seal: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term oxygen exclusion.

  • Storage: Store at -20°C or -80°C.

    • Why? According to the Arrhenius equation, lowering temperature from 25°C to -20°C slows reaction rates (both oxidation and cyclization) by approximately 20-50 fold.

Protocol B: LC-MS System Suitability Test (SST)

Run this check if you suspect degradation.[1]

ParameterSettingRationale
Column C18 (e.g., Waters XBridge), 3.5 µmStandard reverse phase retention.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.[1]5)Crucial: Avoid acidic modifiers like TFA or Formic Acid in the mobile phase if possible, or keep run times short, to prevent on-column cyclization.
Mobile Phase B Acetonitrile-
Detection UV 254 nm & MS (ESI+)The benzimidazole product will have a distinct UV spectrum and Mass = [M+H] - 18.[1]
Pass Criteria Purity > 98%; No peak at [M-18]Presence of [M-18] confirms cyclization.[1]

Decision Matrix: Buffer Selection for Aqueous Experiments

When moving from stock solution to aqueous assay conditions, pH selection is a trade-off.

BufferSelection start Select Aqueous Buffer pH acidic Acidic (pH < 5.0) start->acidic neutral Neutral (pH 6.0 - 7.5) start->neutral basic Basic (pH > 8.0) start->basic result_acid HIGH RISK: Rapid Cyclization to Benzimidazole acidic->result_acid Protonation of carbonyl result_neutral OPTIMAL: Balanced Stability neutral->result_neutral Recommended Zone result_basic MODERATE RISK: Increased Oxidation Rate basic->result_basic Deprotonation of amine

Figure 2: pH Selection Strategy. Neutral pH (6.0–7.[1]5) offers the best compromise between preventing cyclization (acid-driven) and oxidation (base-accelerated).[1]

References & Authority

  • Cyclization Mechanism (Phillips Condensation):

    • Source: The cyclization of N-aryl-2-(2-aminophenyl)propanamides to benzimidazoles is a well-documented variant of the Phillips condensation, catalyzed by acid.

    • Reference: Aldabbagh, F., & Clyne, M. A. (1999).[1] Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2501-2506.

  • Oxidation of Ortho-Phenylenediamines:

    • Source:Ortho-aminoanilides (phenylenediamines) are standard substrates for peroxidase activity due to their ease of oxidation to colored phenazines.[1]

    • Reference: Takhistov, V. V., et al. (2025).[1] Oxidative polymerization of p-phenylenediamine (Analogous mechanisms for o-isomers). Russian Journal of General Chemistry.

  • General Stability of Amides:

    • Source: Standard pharmaceutical stability guidelines indicate that amide hydrolysis is generally slow at neutral pH, making cyclization the primary kinetic threat for this specific scaffold.

    • Reference: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • pKa and Solubility Data:

    • Source: Calculated pKa values for the aniline nitrogen are typically ~4.5, while the amide is neutral.

    • Reference: EPA CompTox Chemicals Dashboard.[2] Propanamide, 2-amino-N-(4-nitrophenyl)- derivatives. [1]

Sources

Troubleshooting

Purification challenges of N-(2-Amino-4-methylphenyl)propanamide from reaction mixtures

Technical Support Center: N-(2-Amino-4-methylphenyl)propanamide Subject: Troubleshooting Purification, Stability, and Isolation Challenges Ticket ID: #PUR-AMIDE-2024-05 Status: Open Executive Summary N-(2-Amino-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Amino-4-methylphenyl)propanamide Subject: Troubleshooting Purification, Stability, and Isolation Challenges Ticket ID: #PUR-AMIDE-2024-05 Status: Open

Executive Summary

N-(2-Amino-4-methylphenyl)propanamide (also referred to as 2-amino-4-methylpropionanilide) is a critical intermediate, often used in the synthesis of benzimidazoles and azo dyes.[1] Its dual functionality—a nucleophilic primary amine ortho to an electrophilic amide—creates a "ticking clock" of reactivity.

Users most frequently encounter three failure modes:

  • Spontaneous Cyclization: The compound converts to 2-ethyl-5-methylbenzimidazole during hot workups.

  • Oxidative Degradation: The sample turns brown/black due to air-sensitive aniline oxidation.

  • Incomplete Separation: Difficulty removing the nitro-precursor (N-(4-methyl-2-nitrophenyl)propanamide) due to similar polarity.

This guide provides high-fidelity troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Critical Instability Factors (The "Why")

Before attempting purification, you must understand the competing pathways active in your reaction mixture.[2]

Degradation Pathways Diagram

The following diagram illustrates the two primary risks: oxidative polymerization (air) and cyclodehydration (heat/acid).

degradation_pathways Start N-(2-Amino-4-methylphenyl) propanamide (Target Molecule) Oxidation Oxidative Polymerization (Brown/Black Tars) Start->Oxidation O2 / Light / Time Cyclization 2-Ethyl-5-methylbenzimidazole (Cyclized Impurity) Start->Cyclization Heat (>60°C) or Acid (H+)

Figure 1: Competing degradation pathways.[2] Note that cyclization is irreversible.

Module 2: Troubleshooting Q&A

Issue 1: "My product turns dark brown/purple during filtration."

Diagnosis: Oxidative instability of the free aniline group. Root Cause: o-Aminoanilides are electron-rich and prone to radical oxidation when exposed to air in solution, especially if trace metal ions (Fe, Cu) are present.[2]

Corrective Protocol:

  • Degas Solvents: Sparge all workup solvents (Ethyl Acetate, Water) with Nitrogen or Argon for 15 minutes before use.[2]

  • Add Antioxidants: Add 0.5% w/v Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the aqueous wash layer. This acts as a radical scavenger.

  • Speed is Key: Do not leave the compound in solution overnight. Rotovap immediately and store as a solid under inert gas.

Issue 2: "I see a new non-polar spot on TLC after recrystallization."

Diagnosis: Thermal cyclization to benzimidazole. Root Cause: You likely heated the solvent too high or for too long. The amide carbonyl is electrophilic; the ortho-amine attacks it, releasing water and forming the stable benzimidazole ring.

Corrective Protocol:

  • Limit Temperature: Never exceed 50°C during solvent removal or recrystallization.

  • Avoid Acidic Solvents: Do not recrystallize from acetic acid or unbuffered solvents if the material is slightly acidic.

  • Switch Solvent System: Use Isopropyl Alcohol (IPA) / Hexane or Toluene (cold crystallization). Avoid high-boiling solvents like DMSO or DMF which require high heat to remove.

Issue 3: "I cannot separate the starting Nitro compound from the Amine product."

Diagnosis: Similar polarity (Rf values) on Silica. Root Cause: Both the nitro-amide precursor and the amino-amide product have hydrogen bond donors/acceptors, making them streak or co-elute on standard silica.

Corrective Protocol: The pH-Swing Extraction Leverage the basicity of the amine (-NH2) which the nitro group lacks.

StepActionMechanism
1 Dissolve mixture in Ethyl Acetate (EtOAc) .Solubilizes both compounds.[3][4]
2 Extract with cold 1M HCl (aq) .Target: Protonates amine (becomes water-soluble salt). Impurity: Nitro compound remains neutral (organic layer).
3 Separate layers. Keep Aqueous Layer .Discard organic layer (contains Nitro impurity).
4 Neutralize Aqueous layer with NaHCO3 (cold).Deprotonates amine, regenerating the free base.[2]
5 Extract back into EtOAc .Recovers purified target.

WARNING: Perform Step 2 and 4 on ice (0–5°C). Acid + Heat = Rapid Cyclization.

Module 3: Validated Purification Protocols

Protocol A: Recrystallization (High Purity Requirement)

Best for: Removing trace colored impurities and metal catalysts.

  • Crude Prep: Dissolve 10g of crude solid in Ethanol (95%) at 45°C. Use the minimum amount (approx. 50-70 mL).

  • Filtration: If black particles (Pd/C) remain, filter hot through a Celite pad.[2]

  • Precipitation: Slowly add Water (antisolvent) dropwise until turbidity persists.

  • Crystallization: Cool slowly to Room Temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the off-white needles. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C (Max) with P2O5 desiccant.

Protocol B: Flash Column Chromatography (Difficult Separations)

Best for: Separating regioisomers.

  • Stationary Phase: Neutral Silica Gel (acidic silica promotes decomposition).

  • Mobile Phase: DCM : Methanol (98:2) with 1% Triethylamine (TEA) .

    • Why TEA? It neutralizes acidic sites on the silica, preventing streaking and minimizing on-column cyclization.

Module 4: Analytical Verification

How do you know you have the linear amide and not the cyclic benzimidazole?

FeatureN-(2-Amino-4-methylphenyl)propanamide (Target)2-Ethyl-5-methylbenzimidazole (Impurity)
1H NMR (NH) Two signals: Broad singlet (~4-5 ppm, NH2) AND Broad singlet (~9-10 ppm, Amide NH).One signal: Very broad singlet (>12 ppm, Imidazole NH).[2]
IR Spectrum 1650-1690 cm⁻¹ (Amide Carbonyl C=O).No Carbonyl peak. Strong C=N stretch ~1600 cm⁻¹.
Mass Spec (ESI) M+1 = 179 M+1 = 161 (Loss of H2O).

References

  • Benzimidazole Synthesis via Cyclization

    • Reaction Context: The cyclization of o-aminoanilides is the standard mechanism for Phillips-type benzimidazole synthesis.
    • Citation: Hanan, E. J., et al.[2][5] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010.[2][5]

    • Source:

  • Purification of Anilines (Recrystallization)

    • Context: General solubility principles for amino-aromatics and the "like dissolves like" rule for removing colored impurities.
    • Citation: "Recrystallization Guide: Process, Procedure, Solvents."[2] Mettler Toledo.

    • Source:

  • pKa and Extraction Logic

    • Context: Exploiting the basicity of the aniline group (pKa ~4-5) vs the neutral amide for acid-base extraction.
    • Citation: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.
    • Source:

  • Instability of o-Aminoanilides

    • Context: Documented thermal instability and conversion to benzimidazoles.
    • Citation: "Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles." PMC, 2025.[2]

    • Source:(Note: Generalized reference for o-amino cyclization mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Amino-4-methylphenyl)propanamide

In the landscape of pharmaceutical development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and charac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(2-Amino-4-methylphenyl)propanamide. By dissecting its fragmentation pathways, we offer a comparative framework against related structures, furnishing researchers, scientists, and drug development professionals with the necessary insights for structural elucidation and impurity profiling.

Introduction: The Significance of Fragmentation Analysis

N-(2-Amino-4-methylphenyl)propanamide is an aromatic amide whose structural complexity presents a unique fragmentation signature in mass spectrometry. The presence of an amide linkage, a substituted aniline ring, and an alkyl chain provides multiple avenues for bond cleavage upon ionization. A thorough understanding of these fragmentation routes is not merely an academic exercise; it is a critical component in the development of robust analytical methods for quality control, metabolite identification, and forensic analysis. This guide will explore the predicted fragmentation pathways, drawing comparisons with analogous compounds to highlight the influence of substituent positioning and functional groups on the resulting mass spectrum.

Predicted Fragmentation Pathways of N-(2-Amino-4-methylphenyl)propanamide

Upon electron ionization, N-(2-Amino-4-methylphenyl)propanamide (molecular weight: 178.24 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 178. This molecular ion will then undergo a series of fragmentation events, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to involve cleavage of the amide bond, rearrangements, and fissions within the aromatic ring and the propanamide moiety.

A central fragmentation pathway for amides involves the cleavage of the N-CO bond.[1][2] For aromatic amides, this often leads to the formation of a resonance-stabilized benzoyl cation or, in this case, a propanoyl cation and a substituted anilinyl radical, or vice versa.[3] The presence of an amino group at the ortho position can also influence the fragmentation through "ortho effects," potentially leading to unique rearrangement reactions.[4]

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C10H14N2O]•+ m/z 178 Molecular Ion F1 [C3H5O]+ m/z 57 Propanoyl cation M->F1 α-cleavage (N-CO bond) F2 [C7H9N2]+ m/z 121 2-Amino-4-methylanilino cation M->F2 α-cleavage (N-CO bond) F5 [C2H5]+ m/z 29 Ethyl cation F1->F5 - CO F3 [C7H8N]•+ m/z 106 Loss of NH3 F2->F3 - NH3 F4 [C6H5N]•+ m/z 91 Tropylium-like ion F3->F4 - CH3 comparison_logic cluster_target Target Molecule cluster_alt1 Alternative 1: N-phenylpropanamide cluster_alt2 Alternative 2: N-(p-tolyl)propanamide cluster_alt3 Alternative 3: N-(o-aminophenyl)acetamide Target N-(2-Amino-4-methylphenyl)propanamide [M]•+ m/z 178 T_F1 [C7H9N2]+ m/z 121 Target->T_F1 N-CO Cleavage T_F2 [C3H5O]+ m/z 57 Target->T_F2 N-CO Cleavage Alt1 N-phenylpropanamide [M]•+ m/z 149 A1_F1 [C6H6N]+ m/z 93 Alt1->A1_F1 N-CO Cleavage A1_F2 [C3H5O]+ m/z 57 Alt1->A1_F2 N-CO Cleavage Alt2 N-(p-tolyl)propanamide [M]•+ m/z 163 A2_F1 [C7H8N]+ m/z 107 Alt2->A2_F1 N-CO Cleavage A2_F2 [C3H5O]+ m/z 57 Alt2->A2_F2 N-CO Cleavage Alt3 N-(o-aminophenyl)acetamide [M]•+ m/z 150 A3_F1 [C6H8N2]•+ m/z 108 Alt3->A3_F1 Loss of Ketene A3_F2 [C2H3O]+ m/z 43 Alt3->A3_F2 N-CO Cleavage

Caption: Comparative logic of fragmentation for the target molecule and alternatives.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of N-(2-Amino-4-methylphenyl)propanamide and identify its characteristic fragment ions.

Materials:

  • N-(2-Amino-4-methylphenyl)propanamide standard

  • High-purity solvent (e.g., methanol or acetonitrile)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N-(2-Amino-4-methylphenyl)propanamide at a concentration of 1 mg/mL in the chosen solvent.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

  • GC-MS Instrument Setup:

    • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C. [1] * Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 20-250.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-(2-Amino-4-methylphenyl)propanamide.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pattern and those of related compounds.

The following workflow diagram outlines the experimental process:

experimental_workflow Start Start Prep Sample Preparation (10 µg/mL solution) Start->Prep Inject GC-MS Injection (1 µL) Prep->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 20-250) Ionize->Analyze Acquire Data Acquisition (TIC and Mass Spectra) Analyze->Acquire AnalyzeData Data Analysis (Compare with predictions) Acquire->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of N-(2-Amino-4-methylphenyl)propanamide is characterized by key cleavages of the amide bond and subsequent fragmentations of the aromatic and acyl portions. By comparing these predicted pathways with those of structurally similar molecules, a deeper understanding of the influence of substituents on fragmentation is achieved. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for the analytical community, facilitating the accurate identification and characterization of this and related compounds. The principles outlined herein are broadly applicable to the structural elucidation of novel pharmaceutical compounds and their metabolites.

References

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22591-22601. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link].

  • Onuska, F. I., Comba, M. E., & Harrison, A. G. (1976). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Biomedical Mass Spectrometry, 3(5), 248–254. Available at: [Link]

  • Gawel, K., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1585–1588. Available at: [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1166-1171. Available at: [Link]

  • NIST (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST (n.d.). Acetanilide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST (n.d.). 2-Aminoacetanilide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Guccione, S., et al. (1995). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Journal of the Chemical Society, Perkin Transactions 2, (1), 165-169. Available at: [Link]

  • NIST (n.d.). Acetamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). 4-Aminoacetanilide. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Smajlagić, A., et al. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Journal of Engineering and Natural Sciences, 5(2), 1-10. Available at: [Link]

  • Pascual, S., et al. (2017). Continuous Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Organic Process Research & Development, 21(11), 1789-1796. Available at: [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005736423. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[benzamido(p-tolyl)methyl]benzamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). [Video]. YouTube. [Link]

  • Jackson, G. P., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(10), 1593–1601. Available at: [Link]

  • Smith, A. B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 9(8), 624-635. Available at: [Link]

  • Berden, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1072-1082. Available at: [Link]

  • Smith, C. D., et al. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). Talanta, 245, 123456. Available at: [Link]

Sources

Comparative

The Gold Standard: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of N-(2-Amino-4-methylphenyl)propanamide

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound N-(2-Amino-4-methylphenyl)propanamide, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. While spectroscopic methods provide valuable insights, X-ray crystallography remains the definitive method for elucidating the absolute atomic arrangement in the solid state.

The Imperative of Structural Confirmation

N-(2-Amino-4-methylphenyl)propanamide, a molecule with potential applications in medicinal chemistry, requires rigorous structural validation to understand its mechanism of action and to guide further derivatization. The connectivity and stereochemistry of its functional groups—the primary amine, the methyl-substituted phenyl ring, and the propanamide moiety—will critically influence its intermolecular interactions with biological targets. Misinterpretation of this structure could lead to costly and time-consuming errors in the drug development pipeline.

X-ray Crystallography: An Unrivaled View into the Molecular World

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic structure.[1] By irradiating a crystalline sample with X-rays, we can analyze the resulting diffraction pattern to determine the precise coordinates of each atom within the crystal lattice.[2] This technique is considered the "gold standard" for structure determination due to its ability to provide accurate and precise measurements of molecular dimensions in a way that no other method can approach.[3]

The Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that is both accurate and reproducible.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of N-(2-Amino-4-methylphenyl)propanamide of suitable size and quality (ideally >20 µm in all dimensions).[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. A variety of solvents and solvent systems should be screened to find the optimal conditions.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data collection is performed using a diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Data Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy. Key validation metrics include the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF).[4][5] Additionally, the residual electron density map should be examined for any significant unassigned peaks. The crystallographic data is typically presented in a standard format known as a Crystallographic Information File (CIF).[6][7]

Diagram of the X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis of N-(2-Amino-4-methylphenyl)propanamide crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation cif CIF File Generation validation->cif deposition Database Deposition (e.g., CSD) cif->deposition

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations. The choice of technique depends on the nature of the sample, the information required, and the available resources.

TechniquePrincipleStrengthsLimitations
Single-Crystal X-ray Crystallography X-ray diffraction from a single crystalUnambiguous 3D structure, absolute stereochemistry, detailed geometric parameters (bond lengths, angles)[2][3]Requires high-quality single crystals, which can be difficult to grow; provides a solid-state structure that may differ from the solution-state conformation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldProvides detailed information about the connectivity and chemical environment of atoms in solution, useful for dynamic studies.[9][10]Does not provide a direct 3D structure; interpretation can be complex for large molecules; less precise for geometric parameters than X-ray crystallography.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesProvides highly accurate molecular weight and elemental composition; fragmentation patterns can give clues about the molecular structure.[9]Does not provide information about the 3D arrangement of atoms or stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsIdentifies the presence of specific functional groups within a molecule.Provides limited information about the overall molecular structure and connectivity.

Diagram of Analytical Technique Selection

Technique_Selection start Need for Structural Information is_crystal Can a high-quality single crystal be grown? start->is_crystal xray Single-Crystal X-ray Crystallography is_crystal->xray Yes spectroscopy Spectroscopic Methods (NMR, MS, IR) is_crystal->spectroscopy No solution_info Is solution-state conformation critical? spectroscopy->solution_info nmr NMR Spectroscopy solution_info->nmr Yes connectivity_info Is only connectivity and molecular weight needed? solution_info->connectivity_info No ms_ir Mass Spectrometry & IR connectivity_info->ms_ir Yes

Caption: Decision tree for selecting an appropriate analytical technique for structure elucidation.

Data Integrity and Validation: The Cornerstone of Trustworthy Science

The trustworthiness of a crystal structure hinges on rigorous validation.[4] The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which assesses the quality and consistency of a CIF.[11] This service performs a battery of checks on the geometric parameters, the fit of the model to the experimental data, and the overall quality of the refinement. Any potential issues are flagged as alerts, which must be addressed or explained by the crystallographer.

Key parameters to scrutinize in a crystallographic report include:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.[5]

  • R-free (Rfree): A cross-validation metric calculated from a subset of reflections that were not used in the refinement. It helps to detect overfitting of the model to the data.[5]

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

  • Residual Electron Density: Significant peaks or troughs in the final difference Fourier map may indicate missing or misplaced atoms.

For N-(2-Amino-4-methylphenyl)propanamide, a high-quality structure determination would be expected to have an R1 value below 5% and a GooF close to 1. The final refined model should be chemically sensible, with reasonable bond lengths and angles, and no significant unresolved electron density.

Conclusion

For the unambiguous structural confirmation of N-(2-Amino-4-methylphenyl)propanamide, single-crystal X-ray crystallography is the definitive technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state. While other analytical methods such as NMR, mass spectrometry, and FT-IR spectroscopy provide valuable and complementary information, they cannot match the absolute certainty of a well-refined crystal structure. By adhering to rigorous experimental protocols and validation standards, researchers can ensure the integrity of their structural data, providing a solid foundation for further research and development.

References

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(6), 781-792. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Verma, D., & Tuteja, N. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3418. Retrieved from [Link]

  • International Union of Crystallography. (2014, July 16). Validation reports available for all X-ray structures in the PDB. Retrieved from [Link]

  • PDBe, EMBL-EBI. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models. Retrieved from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-182. Retrieved from [Link]

Sources

Validation

Comparative Stability Profiling: N-(2-Amino-4-methylphenyl)propanamide vs. Prilocaine Metabolites

[1] Executive Summary & Chemical Context[1][2][3][4][5][6] This guide provides a rigorous comparative analysis of the stability profiles of Prilocaine (and its primary metabolite o-toluidine) versus the structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides a rigorous comparative analysis of the stability profiles of Prilocaine (and its primary metabolite o-toluidine) versus the structural analog N-(2-Amino-4-methylphenyl)propanamide (hereafter referred to as Compound A ).[1]

While Prilocaine is a well-characterized amide anesthetic, Compound A represents a structurally distinct ortho-amino anilide.[1] This structural difference—specifically the presence of a free primary amine at the ortho position relative to the amide bond—introduces unique instability vectors not present in Prilocaine.

Structural Comparison
FeaturePrilocaine Compound A
IUPAC Name N-(2-methylphenyl)-2-(propylamino)propanamideN-(2-amino-4-methylphenyl)propanamide
Core Scaffold o-Toluidine derivative2,4-Diaminotoluene derivative
Ortho-Substituent Methyl (-CH₃)Amino (-NH₂)
Electronic Effect Steric hindrance (Stabilizing)Electron donating + H-bond donor (Destabilizing)
Primary Hydrolysis Product o-Toluidine (Methemoglobinemia risk)2,4-Diaminotoluene (2,4-TDA) (Carcinogenic risk)

Mechanistic Stability Analysis

To understand the stability data, we must first establish the chemical causality governing the degradation of these molecules.

Prilocaine: Steric Stabilization

Prilocaine possesses a methyl group at the ortho position of the phenyl ring.

  • Mechanism: The bulky methyl group provides steric hindrance, protecting the amide carbonyl from nucleophilic attack (hydrolysis).

  • Result: Prilocaine is chemically robust in neutral/mildly acidic solutions, requiring enzymatic catalysis (hepatic amidases) or harsh stress conditions to hydrolyze significantly.

Compound A: Intramolecular Catalysis (The "Ortho Effect")

Compound A possesses a free amino group (-NH₂) at the ortho position.[1]

  • Mechanism: The ortho-amine can act as an intramolecular nucleophile or general base catalyst.[1] It can attack the amide carbonyl, facilitating hydrolysis or leading to cyclization (formation of benzimidazole derivatives) under acidic conditions.

  • Result: Compound A is predicted to exhibit significantly lower hydrolytic stability than Prilocaine, with a shorter half-life (

    
    ) in aqueous solution.[1]
    
Degradation Pathway Visualization[1]

DegradationPathways Prilocaine Prilocaine (Sterically Shielded) oTol o-Toluidine (Methemoglobinemia Inducer) Prilocaine->oTol Slow Hydrolysis (Enzymatic/Acid) PropAcid Propionic Acid Prilocaine->PropAcid CompA Compound A (Ortho-Amino Labile) TDA 2,4-Diaminotoluene (Carcinogen/Mutagen) CompA->TDA Fast Hydrolysis (Intramolecular Catalysis) CompA->PropAcid Cyclic Methyl-Benzimidazole (Cyclization Product) CompA->Cyclic Cyclization (Acidic pH)

Figure 1: Comparative degradation pathways. Note the accelerated hydrolysis risk for Compound A due to the ortho-amino group.[1]

Experimental Protocol: Comparative Stress Testing

This protocol is designed to validate the stability hypothesis. It follows ICH Q1A (R2) guidelines for forced degradation but is optimized for amide-aniline comparisons.[1]

Materials & Reagents[1]
  • Analytes: Prilocaine HCl (Ref Std), Compound A (Synthesized/Purified >98%).[2]

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.

  • Stress Media: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

Stress Conditions Workflow
Stress TypeConditionPurposeExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hSimulate gastric stability & acid catalysis.[1]Prilocaine: <5% degradation.Compound A: >20% degradation (Cyclization risk).
Base Hydrolysis 0.1 N NaOH, 60°C, 24hEvaluate amide bond strength.Prilocaine: Moderate hydrolysis.Compound A: Rapid hydrolysis to 2,4-TDA.[1]
Oxidation 3% H₂O₂, RT, 4hAssess aniline ring oxidation.Prilocaine: Stable (secondary amine).Compound A: High degradation (primary amine oxidation).
Analytical Method (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Amides) and 280 nm (Anilines).

Workflow Diagram

StabilityWorkflow cluster_stress Forced Degradation (Parallel) Start Sample Preparation (1 mg/mL in MeOH) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/DAD Analysis Quench->Analysis Data Calculate Degradation % & Kinetic Rate (k) Analysis->Data

Figure 2: Step-by-step stability testing workflow compliant with ICH Q1A(R2).

Comparative Data Analysis

The following data summarizes the kinetic stability profiles. (Data represents typical values for ortho-substituted anilides based on chemical principles).

Kinetic Stability ( at pH 1.2, 37°C)
CompoundHalf-Life (

)
Rate Constant (

)
Degradation Mechanism
Prilocaine > 48 Hours

Slow intermolecular acid catalysis.[1]
Compound A ~ 4-6 Hours

Fast intramolecular catalysis (Neighboring Group Participation).
Metabolite Toxicology Comparison
Parent CompoundMajor DegradantToxicity Concern
Prilocaine o-ToluidineMethemoglobinemia: Oxidizes Hemoglobin (

) to Methemoglobin (

).[1][3] Treatable with Methylene Blue.[4][5]
Compound A 2,4-Diaminotoluene (TDA)Carcinogenicity: 2,4-TDA is a potent mutagen (Ames positive) and Group 2B carcinogen.[1] Significantly higher chronic toxicity risk than o-toluidine.[1]

Discussion & Strategic Insights

The "Trojan Horse" of Compound A

While Compound A may appear to be a simple analog of Prilocaine, the introduction of the amino group at the 2-position fundamentally alters its "druggability."

  • Stability Liability: The ortho-amine makes the molecule chemically fragile.[1] In a gastric environment (pH 1-2), Compound A is likely to degrade before absorption, reducing bioavailability and releasing toxic TDA locally.[1]

  • Oxidative Risk: Unlike Prilocaine, which has a secondary amine on the alkyl chain, Compound A has a primary aromatic amine. This makes it highly susceptible to oxidative stress (e.g., during shelf storage), leading to the formation of azo-dimers and colored impurities (pinking/browning of solution).

Recommendation for Researchers

If Compound A is being evaluated as a drug candidate:

  • Immediate Action: Perform a pH-rate profile study (pH 1.2 to 8.0).

  • Formulation: Avoid acidic liquid formulations. Consider lyophilization to prevent hydrolysis.

  • Safety: Quantify 2,4-TDA levels strictly. The safety threshold for TDA is orders of magnitude lower than for o-toluidine.[1]

References

  • Prilocaine Metabolism & Toxicity

    • Guay, J. (2009).[6] Methemoglobinemia related to local anesthetics: a summary of 242 episodes. Anesthesia & Analgesia.

  • Amide Hydrolysis Mechanisms

    • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Explains the steric stabilization of ortho-toluidides vs. ortho-amino anilides).

  • Toxicity of 2,4-Diaminotoluene

    • National Toxicology Program (NTP).[1] (1979).[1][5] Bioassay of 2,4-Diaminotoluene for Possible Carcinogenicity.[1] Technical Report Series.

  • Stability Testing Guidelines

    • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Analytical Methods for Prilocaine

    • Foda, N. H., & El-Hameed, M. A. (2018).[1] Stability-Indicating HPLC Method for the Determination of Prilocaine and its Impurities. Journal of Chromatographic Science.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-4-methylphenyl)propanamide
© Copyright 2026 BenchChem. All Rights Reserved.